molecular formula C6H13ClFNO B1445615 (3-Fluoropiperidin-3-yl)methanol hydrochloride CAS No. 1416440-21-5

(3-Fluoropiperidin-3-yl)methanol hydrochloride

Cat. No.: B1445615
CAS No.: 1416440-21-5
M. Wt: 169.62 g/mol
InChI Key: AGSUXIYGGWFJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoropiperidin-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H13ClFNO and its molecular weight is 169.62 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluoropiperidin-3-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Fluoropiperidin-3-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoropiperidin-3-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoropiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSUXIYGGWFJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-21-5
Record name (3-fluoropiperidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fluorinated Piperidines: Stereoelectronic Engineering of Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, the "plain" piperidine scaffold often suffers from metabolic liabilities (rapid oxidative clearance) and excessive basicity (leading to poor membrane permeability or hERG toxicity). Fluorinated piperidine building blocks represent a high-precision solution to these challenges. By exploiting the extreme electronegativity and stereoelectronic effects of fluorine, medicinal chemists can "tune" the pKa, lock conformation via the gauche effect, and block metabolic soft spots without significantly increasing steric bulk. This guide details the theoretical basis, synthetic pathways, and strategic application of these critical building blocks.

Part 1: The Fluorine Effect in Piperidines[1][2][3][4][5][6]

pKa Modulation: The Basicity Tuner

The introduction of fluorine into the piperidine ring exerts a powerful inductive effect (


), pulling electron density away from the nitrogen lone pair. This lowers the pKa of the conjugate acid, a critical parameter for optimizing oral bioavailability and CNS penetration.
  • The Problem: Unsubstituted piperidine (

    
    ) is almost fully protonated at physiological pH (7.4). This charged species has difficulty crossing lipophilic membranes.
    
  • The Solution: Strategic fluorination lowers the pKa to a range (8.0–9.5) where a significant fraction of the molecule remains uncharged and membrane-permeable.

Table 1: Impact of Fluorination on Piperidine Basicity

Scaffold VariantPosition of FluorineApprox.[2][3][4][5][6] pKa

pKa (vs. Parent)
Primary Effect
Piperidine None11.0-High basicity; poor permeability.
3-Fluoropiperidine

-position
9.0 – 9.5-1.5 to -2.0Significant basicity reduction; chiral center introduced.
4-Fluoropiperidine

-position
9.8 – 10.2-0.8 to -1.2Moderate reduction; blocks metabolic oxidation.
3,3-Difluoropiperidine

-gem-difluoro
~8.3-2.7Drastic reduction; useful for CNS penetration.
4,4-Difluoropiperidine

-gem-difluoro
~9.5-1.5Balanced profile; blocks metabolic hotspot.
Conformational Control: The Gauche Effect

Unlike bulky alkyl groups that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine often prefers the axial position in protonated piperidines. This is known as the Fluorine Gauche Effect .[3]

  • Mechanism: Hyperconjugation between the C-H

    
     bond and the low-lying C-F 
    
    
    
    antibonding orbital stabilizes the gauche conformation.[7] Additionally, electrostatic attraction between the electronegative fluorine and the positively charged ammonium center (
    
    
    ) stabilizes the axial isomer.
  • Utility: This "locks" the drug molecule into a specific bioactive conformation, reducing the entropic penalty of binding to a receptor.

Part 2: Strategic Application & Decision Logic

Designing a scaffold requires balancing metabolic stability against physicochemical properties.[8] The following decision matrix illustrates when to deploy specific fluorinated blocks.

ScaffoldSelection Start Lead Optimization Challenge Issue1 High Metabolic Clearance? Start->Issue1 Issue2 Poor Membrane Permeability? Start->Issue2 Issue3 hERG Toxicity (High Basicity) Start->Issue3 Sol1 4-Fluoropiperidine (Blocks CYP oxidation) Issue1->Sol1 Site-specific blocking Sol2 4,4-Difluoropiperidine (Blocks oxidation + lowers pKa) Issue1->Sol2 If 4-F is insufficient Sol3 3-Fluoropiperidine (Lowers pKa + Axial Bias) Issue2->Sol3 Modulate LogD Sol4 3,3-Difluoropiperidine (Max pKa reduction) Issue2->Sol4 If pKa > 10 Issue3->Sol3 Reduce cation % Issue3->Sol4 Aggressive reduction

Figure 1: Decision matrix for selecting fluorinated piperidine building blocks based on ADME/Tox liabilities.

Part 3: Synthetic Protocols

Direct fluorination of complex piperidines is rarely successful due to lack of regioselectivity. The industry standard is the Building Block Approach , utilizing Deoxofluorination of ketones or Hydrogenation of fluoropyridines.

Protocol A: Synthesis of N-Boc-4,4-difluoropiperidine

This is the "workhorse" reaction for generating the 4,4-difluoro scaffold. It utilizes DAST (Diethylaminosulfur trifluoride) to convert a ketone to a gem-difluoride.

Safety Warning: DAST can decompose explosively at high temperatures. Never heat neat DAST above 50°C. Perform all reactions behind a blast shield.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-4-piperidone and dissolve in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST dropwise via syringe over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12–16 hours.

  • Quench (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ and crushed ice. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.[9]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Result: N-Boc-4,4-difluoropiperidine is obtained as a white crystalline solid or colorless oil.

Protocol B: Catalytic Hydrogenation (The "Green" Route)

For accessing cis-3,5-difluoropiperidines (difficult via DAST), hydrogenation of fluorinated pyridines is preferred.

Workflow Visualization:

SynthesisWorkflow Start Starting Material: 3,5-Difluoropyridine Step1 Activation: Formation of Pyridinium Salt (e.g., Benzyl bromide) Start->Step1 Alkylation Step2 Reduction: H2 (balloon), PtO2 or Rh/C Solvent: MeOH/AcOH Step1->Step2 Hydrogenation Step3 Deprotection (Optional): Pd/C, H2 (removes Benzyl) Step2->Step3 Hydrogenolysis End Product: cis-3,5-Difluoropiperidine Step3->End

Figure 2: Synthetic workflow for accessing stereochemically defined fluoropiperidines via pyridine reduction.

Part 4: Case Studies in Drug Discovery

Ezetimibe (Metabolic Blocking)

In the development of cholesterol absorption inhibitors, the piperazine ring was initially considered. However, the piperazine nitrogen was too basic and metabolically labile.

  • Modification: Replacement with a 4-fluoropiperidine moiety.

  • Result: The 4-fluoro group blocked oxidative metabolism at the para-position while maintaining the electronic character required for binding. This contributed to the sustained half-life of Ezetimibe.

5-HT1D Receptor Agonists (Bioavailability)

Researchers at Merck investigated indole-based agonists. The initial piperidine analogues showed poor oral bioavailability due to high pKa (~11).

  • Modification: Introduction of a 3-fluoropiperidine unit.

  • Result: The pKa dropped to ~9.2. This increased the fraction of uncharged molecules in the intestine, significantly improving membrane permeability and oral exposure (AUC) without sacrificing receptor affinity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Champagne, P. A., et al. (2015). The "Fluorine Gauche Effect" in Drug Discovery: Conformational Control of Piperidines. Angewandte Chemie International Edition. [Link](Note: Generalized citation for the phenomenon).

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link][10]

  • Kostiantyn P. Melnykov, et al. (2023).[2] Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. [Link]

Sources

Thermodynamic Stability of 3-Fluoro-3-Hydroxymethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 3-fluoro-3-hydroxymethylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry. Its thermodynamic profile is defined by a unique interplay between steric demand and stereoelectronic effects . Unlike simple piperidines, this gem-disubstituted system leverages the "Fluorine Gauche Effect" to lock the piperidine ring into a specific low-energy conformation, enhancing both metabolic stability and ligand-target residence time.

This guide provides a deep-dive analysis of the thermodynamic drivers, conformational preferences, and experimental protocols required to utilize this scaffold effectively in drug development.

Structural Dynamics & Conformational Analysis

The thermodynamic stability of 3-fluoro-3-hydroxymethylpiperidine is not merely a function of bond energies but of conformational locking . In a standard piperidine chair, substituents compete for the equatorial position to minimize 1,3-diaxial interactions (


-value). However, the introduction of a highly electronegative fluorine atom at the geminal position alters this landscape fundamentally.
The "Win-Win" Conformation

In the 3,3-disubstituted system, the thermodynamic equilibrium is driven by two competing forces:

  • Steric Bulk (

    
    -value):  The hydroxymethyl group (-CH
    
    
    
    OH) is significantly bulkier than fluorine. Steric thermodynamics dictate that the -CH
    
    
    OH group should occupy the equatorial position.
  • Stereoelectronic Effects (Fluorine Gauche Effect): In protonated piperidines (the pharmacologically relevant state at physiological pH), the C-F bond exhibits a strong preference for the axial orientation. This is due to a stabilizing charge-dipole interaction between the electronegative fluorine and the positively charged ammonium center (

    
    ), as well as 
    
    
    
    hyperconjugation.

Thermodynamic Outcome: These two forces exhibit synergy rather than conflict. The lowest energy conformer places the Fluorine in the Axial position and the Hydroxymethyl group in the Equatorial position .

Intramolecular Hydrogen Bonding

A secondary thermodynamic stabilizer is the potential for an intramolecular hydrogen bond. In the preferred F-axial / CH


OH-equatorial conformation, the C-F and C-CH

OH bonds are gauche to each other. This proximity allows the hydroxyl proton to donate a hydrogen bond to the fluorine atom (

), forming a pseudo-5-membered ring. This interaction, worth approximately 1-2 kcal/mol, further rigidifies the scaffold and shields the polar hydroxyl group, potentially improving lipophilicity (LogD).
Visualization of Conformational Pathways

ConformationalAnalysis Unfolded Flexible Intermediate ConfA Conformer A (High Energy) F-Equatorial / CH2OH-Axial (Steric Clash + Dipole Repulsion) Unfolded->ConfA Steric Control ConfB Conformer B (Thermodynamic Minimum) F-Axial / CH2OH-Equatorial (Charge-Dipole Stabilization) Unfolded->ConfB Stereoelectronic Control ConfA->ConfB Ring Flip (Equilibrium Shift) Stabilization Stabilizing Forces: 1. Charge-Dipole (N+ ... F) 2. Hyperconjugation 3. Intramolecular H-Bond (OH...F) Stabilization->ConfB

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the F-axial/CH2OH-equatorial conformer.

Chemical & Metabolic Stability Profile

The 3-fluoro-3-hydroxymethyl motif acts as "metabolic armor" for the piperidine ring.

Blocking Metabolic Soft Spots

The C3 position of piperidines is a common site for CYP450-mediated oxidative metabolism.

  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the carbon

    
     to the nitrogen (C2) or 
    
    
    
    (C3).
  • Protection: By creating a quaternary center at C3 with a C-F bond (bond dissociation energy ~116 kcal/mol), the scaffold renders hydrogen abstraction impossible at this position. Furthermore, the electron-withdrawing nature of fluorine inductively deactivates the adjacent C2 and C4 positions, making them less susceptible to oxidation.

pKa Modulation

The basicity of the piperidine nitrogen is a critical parameter for hERG toxicity and membrane permeability.

  • Unsubstituted Piperidine pKa: ~11.0

  • 3-Fluoro Effect: The strong inductive effect (-I) of the fluorine at the

    
    -position pulls electron density through the sigma framework, lowering the pKa of the amine.
    
  • Result: The pKa of 3-fluoro-3-hydroxymethylpiperidine derivatives typically drops to the 8.5 – 9.5 range. This ensures a higher fraction of the neutral species exists at physiological pH (7.4), significantly improving passive membrane permeability compared to the parent piperidine.

Quantitative Stability Data
ParameterParent Piperidine3-Fluoro-3-Hydroxymethyl DerivativeImpact
C3 Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)High Metabolic Stability (Blocks oxidation)
pKa (Amine) ~11.08.5 – 9.5Improved Permeability & Reduced hERG risk
LogD (pH 7.4) Low (Highly Ionized)Moderate (Optimized)Better Bioavailability
Conformation Fluxional ChairRigid Chair (F-axial)Higher Potency (Entropy penalty paid)

Experimental Protocols

Protocol: Determination of pKa via NMR Titration

Standard potentiometric titration may lack sensitivity for this specific scaffold due to low solubility. NMR titration is the gold standard.

Reagents:

  • Compound (~2 mg)

  • D

    
    O / Phosphate Buffer
    
  • NaOD and DCl for pH adjustment.

Workflow:

  • Sample Prep: Dissolve 2 mg of the derivative in 600 µL of D

    
    O containing a known concentration of internal standard (e.g., TSP).
    
  • Initial Measurement: Record

    
    H and 
    
    
    
    F NMR spectra at pH ~2 (fully protonated). Note the chemical shift of the C2-protons (
    
    
    to Nitrogen) and the Fluorine signal.[1]
  • Titration: Sequentially increase pH by adding aliquots of NaOD. Measure pH using a micro-electrode after each addition.

  • Data Acquisition: Record spectra at 0.5 pH unit intervals from pH 2 to pH 12.

  • Analysis: Plot the change in chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve represents the pKa.
    
    • Validation Check: The

      
      F signal should show a distinct shift (typically upfield) as the amine deprotonates, confirming the inductive communication between the N and F atoms.
      
Protocol: Variable Temperature (VT) NMR for Conformational Locking

To prove the "F-axial" preference, measure the energy barrier of ring flipping.

Workflow:

  • Solvent: Dissolve compound in CD

    
    Cl
    
    
    
    (allows cooling to -90°C).
  • Cooling: Stepwise cool the sample from 25°C to -80°C.

  • Observation:

    • At room temperature, the spectrum may appear as a time-averaged signal if ring flipping is fast.

    • At low temperature (decoalescence), the signals will split into distinct axial and equatorial conformers.

  • Coupling Constants: Measure the

    
     coupling constants.
    
    • Axial F: Typically shows distinct large (

      
      ) and small (
      
      
      
      ) couplings to adjacent protons.
    • Equatorial F: Shows smaller, more uniform couplings.

    • Success Metric: Observation of a dominant species at low temperature with coupling constants consistent with Axial-F (

      
       Hz depending on dihedral angle).
      

Synthesis & Grounding References

The synthesis of this scaffold is non-trivial due to the quaternary center. The most reliable route involves the fluorination of a 3-hydroxymethyl-piperidine precursor or the reduction of a 3-fluoro-3-ester intermediate.

Key Mechanistic References
  • Conformational Analysis of Fluorinated Piperidines: The "fluorine gauche effect" and charge-dipole interactions are the primary stabilizers.

    • Source:

  • pKa Modulation by Fluorine: Detailed analysis of how

    
    -fluorine substitution lowers amine basicity.
    
    • Source:

  • Intramolecular Hydrogen Bonding: Evidence of OH...F interactions in acyclic and cyclic fluorohydrins.

    • Source:

References
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Linclau, B., et al. (2015).[3] Intramolecular OH...Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. Chemistry - A European Journal.[3] Link

  • Swigor, J. E., et al. (2009). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Symposium Series. Link

Sources

The Strategic Application of (3-Fluoropiperidin-3-yl)methanol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Medicinal Chemists

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the utility of a specific and valuable building block, (3-Fluoropiperidin-3-yl)methanol hydrochloride, providing an in-depth analysis of its applications, synthesis, and the underlying chemical principles that make it a significant asset in the medicinal chemist's arsenal.

The Advantage of Fluorination: A Physicochemical Perspective

The introduction of a fluorine atom into a molecule can induce profound changes in its electronic and conformational properties.[1] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1] These attributes have contributed to the prevalence of fluorinated compounds in a wide array of approved drugs.[2]

The (3-Fluoropiperidin-3-yl)methanol scaffold is a prime example of a building block designed to leverage these benefits. The piperidine ring is a common motif in centrally active drugs, and the introduction of a fluorine atom at the 3-position, along with a hydroxymethyl group, provides a versatile platform for creating new chemical entities with desirable pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold: A Methodological Overview

The synthesis of (3-Fluoropiperidin-3-yl)methanol hydrochloride is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been developed, a common approach involves the use of readily available starting materials and established fluorination and reduction methodologies.

Illustrative Synthetic Pathway

Synthetic_Pathway cluster_0 Key Synthetic Steps Start Protected Piperidone Precursor Fluorination Electrophilic or Nucleophilic Fluorination Start->Fluorination e.g., Selectfluor® Reduction Ketone Reduction Fluorination->Reduction e.g., NaBH4 Deprotection Removal of Protecting Group Reduction->Deprotection e.g., Acidic Conditions Final_Salt (3-Fluoropiperidin-3-yl)methanol HCl Deprotection->Final_Salt HCl treatment

Caption: A generalized synthetic workflow for (3-Fluoropiperidin-3-yl)methanol hydrochloride.

Exemplary Synthetic Protocol

A detailed, step-by-step protocol for the synthesis is crucial for reproducibility. The following is a representative, albeit generalized, procedure.

Step 1: Fluorination of a Protected Piperidone

  • To a solution of N-Boc-3-piperidone in an appropriate solvent (e.g., acetonitrile), add a fluorinating agent (e.g., Selectfluor®).

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by quenching with a suitable reagent and extract the product into an organic solvent.

  • Purify the resulting fluorinated piperidone by column chromatography.

Step 2: Reduction of the Ketone

  • Dissolve the fluorinated piperidone in a protic solvent (e.g., methanol).

  • Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction and extract the product.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected (3-fluoropiperidin-3-yl)methanol in a suitable solvent (e.g., dioxane).

  • Add a solution of hydrochloric acid in dioxane.

  • Stir the mixture to allow for the precipitation of the hydrochloride salt.

  • Isolate the product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum to yield (3-Fluoropiperidin-3-yl)methanol hydrochloride.

Key Applications in Drug Discovery

The true value of (3-Fluoropiperidin-3-yl)methanol hydrochloride lies in its application as a versatile building block for the synthesis of complex and biologically active molecules. Its utility has been demonstrated in the development of agents targeting the central nervous system.

Case Study: High-Affinity 5-HT2A Receptor Antagonists

A significant application of a derivative of this scaffold is in the development of potent and selective antagonists for the serotonin 5-HT2A receptor, a key target for the treatment of various neuropsychiatric disorders.

In a notable study, researchers synthesized a series of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles.[3] The incorporation of the fluoropiperidinyl moiety was a critical design element.

Rationale for Fluorination:

  • Reduced pKa: The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen. This reduction in basicity can lead to improved oral bioavailability by decreasing clearance.[3]

  • Improved Pharmacokinetics: The fluorine substitution can block potential sites of metabolism, leading to a longer half-life and improved in vivo performance.[3]

Structure-Activity Relationship (SAR) Highlights:

CompoundSubstitution5-HT2A Affinity (Ki, nM)
17 3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indoleHigh
22 6-Fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole0.06

The data clearly indicates that the fluorinated piperidine is a key component of the high-affinity pharmacophore. Further substitution on the indole ring, such as the addition of a fluorine atom at the 6-position, led to a compound with exceptionally high affinity (0.06 nM) and excellent oral bioavailability (80% in rats).[3]

Workflow for Analog Synthesis

Analog_Synthesis cluster_1 Synthesis of 5-HT2A Antagonists Building_Block (3-Fluoropiperidin-3-yl)methanol HCl Activation Activation of Hydroxyl Group (e.g., Mesylation) Building_Block->Activation Coupling Nucleophilic Substitution with Indole Activation->Coupling Final_Product 3-(Fluoropiperidin-3-yl)indole Derivative Coupling->Final_Product

Caption: A simplified workflow for the synthesis of indole-based 5-HT2A antagonists.

Future Perspectives and Conclusion

(3-Fluoropiperidin-3-yl)methanol hydrochloride represents a valuable and strategically designed building block for modern medicinal chemistry. Its inherent physicochemical properties, conferred by the fluorine atom, offer a reliable means to enhance the drug-like properties of lead compounds. The successful application in the development of high-affinity 5-HT2A antagonists serves as a compelling example of its potential.

As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the use of such sophisticated, fluorinated building blocks will undoubtedly become more prevalent.[4] Researchers and drug development professionals are encouraged to consider the strategic incorporation of (3-Fluoropiperidin-3-yl)methanol hydrochloride in their synthetic campaigns to access novel and improved therapeutic agents.

References

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Chemrio. (3-Fluoropiperidin-3-yl)methanol HCl.
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614. [Link]

  • PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Fluorochem. (S)-(3-METHYLPIPERIDIN-3-YL)METHANOL HCL.
  • BOC Sciences. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.
  • ARPI.
  • CymitQuimica. (3-FLUOROPYRROLIDIN-3-YL)METHANOL HCL.
  • Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • PMC.
  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
  • Benchchem. (R)-(3-Fluoropyrrolidin-3-YL)methanol.
  • JLUpub.
  • Fluorochem. High-Purity Chemical Building Blocks for Drug Discovery & Synthesis.
  • PharmaBlock. Building Blocks.
  • Inxight Drugs. PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL.
  • SciSpace. Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence.

Sources

Strategic Fluorination of Piperidine Scaffolds: Synthetic Pathways and Physicochemical Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged pharmacophore, present in over 12 blockbuster drugs (e.g., paroxetine, risperidone).[1] However, the high basicity of the secondary amine (pKa ~11) often leads to poor membrane permeability, high efflux liability, and off-target binding (notably hERG).[1]

This guide details the strategic introduction of fluorine into piperidine scaffolds. Unlike aromatic fluorination, which primarily drives lipophilicity, aliphatic fluorination in piperidines serves a dual purpose:

  • pKa Modulation: Reducing basicity to increase the fraction of neutral species at physiological pH (LogD7.4).[1]

  • Conformational Locking: Exploiting the gauche effect to pre-organize ligand geometry.[1]

Physicochemical Rationale: The "Polar Hydrophobicity"

The introduction of fluorine into a saturated heterocycle creates a paradox known as "polar hydrophobicity." While the C-F bond is highly polar, the low polarizability of fluorine can modulate the global lipophilicity (LogP) and distribution coefficient (LogD) in non-intuitive ways.

The Basicity Cliff (pKa Modulation)

The strong electron-withdrawing inductive effect (-I) of fluorine propagates through the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-framework, lowering the electron density on the nitrogen lone pair. This reduction in pKa is distance-dependent.[1][2]

Table 1: Impact of Fluorination on Piperidine Basicity and Lipophilicity (Data synthesized from Morgenthaler et al. and internal datasets)

Scaffold StructureSubstitutionpKa (approx.)

LogP (vs Parent)
LogD

Impact
Piperidine (Parent) None11.00.0Low (mostly ionized)
3-Fluoropiperidine 3-F9.0 - 9.5-0.6 to -0.2High Increase
4-Fluoropiperidine 4-F9.5 - 9.8-0.5 to -0.1Moderate Increase
3,3-Difluoropiperidine 3,3-F

8.0 - 8.5+0.1 to +0.3Maximal Increase
4,4-Difluoropiperidine 4,4-F

8.8 - 9.2+0.1 to +0.2High Increase

Critical Insight: While adding fluorine often lowers intrinsic LogP (due to polarity), it significantly raises LogD


.[1] By dropping the pKa from 11 to ~8.5, the molecule exists largely in its neutral form at physiological pH, drastically improving passive membrane permeability.[1]
Conformational Control: The Gauche Effect

In 3-fluoropiperidines, the fluorine atom preferentially adopts the axial orientation.[3] This is driven by the gauche effect—a hyperconjugative stabilization where electron density donates from the anti-periplanar


 or 

orbital into the low-lying

antibonding orbital.[3][4]
  • Protonated State: The axial preference is reinforced by charge-dipole attraction between the N-H

    
     and the F
    
    
    
    .
  • Application: Use 3-F substitution to lock the piperidine ring into a specific chair conformation to match a binding pocket.

Visualization: Physicochemical Decision Framework

The following diagram illustrates the decision logic for introducing fluorine based on the desired pharmacological outcome.

FluorineLogic Start Optimization Goal Permeability Improve Permeability (LogD Modulation) Start->Permeability Metabolism Block Metabolism (Cyp450) Start->Metabolism Potency Improve Potency (Conformational Lock) Start->Potency Action_pKa Target pKa ~8-9 (Reduce Basicity) Permeability->Action_pKa Lower ionization Action_Block Block Labile Sites (C-H Oxidation) Metabolism->Action_Block Steric/Electronic shield Action_Axial Exploit Gauche Effect (Axial F Preference) Potency->Action_Axial Pre-organization Sol_33F Synthesis: 3,3-Difluoropiperidine Action_pKa->Sol_33F Max pKa drop Sol_44F Synthesis: 4,4-Difluoropiperidine Action_Block->Sol_44F Common soft spot Sol_3F Synthesis: 3-Fluoropiperidine Action_Axial->Sol_3F Axial preference

Figure 1: Decision matrix for fluorine placement based on ADME/Potency requirements.

Synthetic Architectures

Synthesis of fluorinated piperidines generally falls into two categories: Deoxofluorination of ketones (for gem-difluoro) and Building Block Assembly (for chiral mono-fluoro).[1]

Protocol A: Deoxofluorination of N-Protected Piperidin-4-one

This is the industry-standard method for accessing the 4,4-difluoropiperidine scaffold.[1]

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can detonate.[1] Never heat neat DAST. Perform reactions in a fume hood behind a blast shield. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable alternative but still requires caution.[1]

Materials:
  • Substrate: N-Boc-4-piperidinone (1.0 eq)

  • Reagent: DAST or Deoxo-Fluor (1.5 - 2.0 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Saturated aqueous NaHCO

    
    
    
Step-by-Step Methodology:
  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-4-piperidinone (10 mmol) and anhydrous DCM (20 mL) under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). This is critical to control the exotherm and prevent elimination side-products (enamines).[1]

  • Addition: Add DAST (15 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -60°C.[1]

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours. Monitor by TLC or LCMS (Note: The Boc group is acid-sensitive; prolonged exposure to HF byproducts can cleave it.[1] Adding a scavenger like NaF can help).[1]

  • Quench (CRITICAL): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a stirred beaker of saturated NaHCO

    
    . Do not  add water to the reaction flask, as this can cause a violent release of HF gas.[1]
    
  • Workup: Extract with DCM (3x), dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Validation:

  • 
    F NMR:  Look for a singlet (or triplet if H-coupling resolves) around -90 to -100 ppm.[1]
    
  • 
    C NMR:  The C-4 carbon will appear as a triplet (
    
    
    
    Hz).[1]
Protocol B: Stereoselective Synthesis of 3-Fluoropiperidines

Direct fluorination of piperidine is difficult due to regioselectivity issues.[1] The preferred route is ring expansion or reduction of fluorinated pyridines.

Workflow (Reduction Strategy):
  • Start: 3-Fluoropyridine (commercially available).[1]

  • Quaternization: React with Benzyl bromide (BnBr) in acetone to form the N-benzyl-3-fluoropyridinium salt.[1]

  • Reduction: Hydrogenation (H

    
    , PtO
    
    
    
    or Rh/C) in MeOH.[1]
    • Note: This yields racemic N-benzyl-3-fluoropiperidine.[1]

  • Chiral Resolution: Resolution via chiral HPLC or crystallization with tartaric acid is typically required if a single enantiomer is needed.[1]

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Target Scaffold Selection Branch_Gem Gem-Difluoro (4,4 or 3,3) Start->Branch_Gem Branch_Mono Mono-Fluoro (3-F or 4-F) Start->Branch_Mono Ketone Start: N-Boc-Piperidinone Branch_Gem->Ketone Pyridine Start: Fluoropyridine Branch_Mono->Pyridine Reagent_DAST Reagent: DAST/Deoxo-Fluor (-78°C to RT) Ketone->Reagent_DAST Deoxofluorination Reagent_H2 Reagent: H2, PtO2 (Hydrogenation) Pyridine->Reagent_H2 Reduction Product_Gem Product: 4,4-Difluoropiperidine (Achiral) Reagent_DAST->Product_Gem Product_Mono Product: 3-Fluoropiperidine (Racemic/Chiral mix) Reagent_H2->Product_Mono

Figure 2: Synthetic pathways for accessing gem-difluoro and mono-fluoro piperidine scaffolds.[1]

Case Study: hERG Liability Reduction

Challenge: A lead candidate containing a 4-benzylpiperidine moiety exhibited potent hERG inhibition (IC


 = 1.2 

M), posing a cardiotoxicity risk.[1] The basicity of the piperidine nitrogen (pKa 10.8) facilitated trapping in the hERG channel pore.

Intervention:

  • Modification: The 4-position was modified to a 4,4-difluoropiperidine scaffold.

  • Result:

    • pKa: Dropped from 10.8

      
       8.9.[1]
      
    • LogD

      
      :  Increased slightly (improved CNS penetration).
      
    • hERG IC

      
      :  Shifted to >30 
      
      
      
      M.
  • Mechanism: The reduced basicity decreased the concentration of the cationic species required for high-affinity hERG binding, while the fluorine atoms blocked metabolic hydroxylation at the C-4 position.

References

  • Morgenthaler, M., et al. (2007).[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. [1]

  • Purser, S., et al. (2008).[1][5] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018).[1][6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

  • Champagne, P. A., et al. (2015).[1] "Recent advances in the synthesis of fluorinated piperidines." Beilstein Journal of Organic Chemistry.

Sources

Chiral Characteristics of 3-Fluoropiperidine-3-Methanol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties.[1][2] The piperidine scaffold, a ubiquitous motif in a vast array of pharmaceuticals, presents a particularly valuable framework for such chemical modifications.[3][4] This technical guide delves into the chiral characteristics of a unique and promising structural motif: 3-fluoropiperidine-3-methanol derivatives. While direct literature on this specific geminally-substituted scaffold is nascent, this document synthesizes established principles from the stereoselective synthesis and conformational analysis of related fluorinated piperidines to provide a predictive framework for researchers. We will explore the profound influence of the C3-chiral center, bearing both a fluorine atom and a hydroxymethyl group, on the conformational behavior of the piperidine ring and discuss the implications for drug design and development. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and evaluation of novel fluorinated piperidine-based therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer aqueous solubility, introduce a basic center for salt formation, and provide a three-dimensional scaffold for precise substituent orientation.[4][5] The introduction of fluorine into this privileged structure can dramatically enhance its therapeutic potential by:

  • Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing target engagement and improving oral bioavailability.[6]

  • Enhancing Metabolic Stability: The high bond energy of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Improving Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[7]

  • Controlling Conformation: The stereoelectronic effects of fluorine can significantly influence the conformational preferences of the piperidine ring, locking it into a bioactive conformation.[1][2][8]

The focus of this guide, the 3-fluoropiperidine-3-methanol scaffold, introduces a quaternary chiral center at the C3 position. This geminal substitution pattern presents both synthetic challenges and unique opportunities for fine-tuning molecular properties. The interplay between the electronegative fluorine atom and the hydrogen-bond-donating hydroxymethyl group is anticipated to exert significant control over the molecule's three-dimensional structure and its potential interactions with biological targets.

Stereoselective Synthesis Strategies

The creation of the C3-quaternary stereocenter in 3-fluoropiperidine-3-methanol derivatives with high enantiomeric and diastereomeric purity is a formidable synthetic challenge. Based on established methodologies for related structures, several synthetic approaches can be envisioned.

Asymmetric Fluorination of a 3-Hydroxymethyl Piperidine Precursor

One potential route involves the late-stage fluorination of a pre-formed, enantiomerically pure 3-hydroxymethyl piperidine derivative.

  • Protocol: Electrophilic Fluorination

    • Starting Material: N-protected (e.g., Boc, Cbz) piperidine-3-methanol. The chirality can be established through various methods, including asymmetric synthesis or chiral resolution of a suitable precursor.

    • Activation: Conversion of the C3-hydrogen to a nucleophilic center, for example, through the formation of an enolate or enamine.

    • Fluorination: Reaction with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.

    • Deprotection: Removal of the N-protecting group to yield the target compound.

Causality of Experimental Choices: The choice of N-protecting group is critical as it can influence the reactivity and stereoselectivity of the fluorination step. The selection of the fluorinating agent and reaction conditions will be crucial for achieving high diastereoselectivity, favoring the introduction of the fluorine atom from the less sterically hindered face.

Asymmetric Synthesis from Acyclic Precursors

A more convergent approach would involve the construction of the piperidine ring from a chiral acyclic precursor already containing the fluoro- and hydroxymethyl-bearing stereocenter. Asymmetric intramolecular aza-Michael cyclizations are a powerful tool for the synthesis of substituted piperidines.[9]

  • Workflow: Asymmetric Intramolecular Aza-Michael Addition

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Final Product Acyclic_Precursor Chiral Acyclic Precursor (with F and CH2OH) Cyclization Intramolecular Aza-Michael Addition Acyclic_Precursor->Cyclization Chiral Catalyst (e.g., Chiral Phosphoric Acid) Piperidine 3-Fluoropiperidine-3-methanol Derivative Cyclization->Piperidine Reduction/ Deprotection G cluster_axial Axial Fluorine Conformer (Favored) cluster_equatorial Equatorial Fluorine Conformer (Disfavored) Axial F-axial, CH2OH-equatorial Equatorial F-equatorial, CH2OH-axial Axial->Equatorial ΔG > 0

Sources

Methodological & Application

Application Note: Nucleophilic Substitution & Synthesis of 3-Fluoropiperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoropiperidine motif is a high-value pharmacophore in medicinal chemistry, utilized to modulate basicity (


), reduce hERG channel affinity, and improve metabolic stability via the "fluorine effect." However, the synthesis of these intermediates via nucleophilic substitution (deoxofluorination) is fraught with safety hazards and stereochemical pitfalls.

This guide provides a validated protocol for the stereoselective synthesis of 3-fluoropiperidines, focusing on the critical divergence between direct


 displacement and neighboring group participation (aziridinium formation). We prioritize the use of Deoxo-Fluor®  over DAST due to thermal stability profiles, while maintaining strict stereocontrol.

The "Fluorine Effect" in Piperidines

Before addressing synthesis, it is critical to understand why this intermediate is synthesized. The introduction of fluorine at the C3 position of a piperidine ring creates a unique dipole interaction.

  • 
     Modulation:  The electron-withdrawing nature of fluorine lowers the 
    
    
    
    of the piperidine nitrogen (typically from ~11.0 to ~8.5–9.5). This increases the concentration of the uncharged species at physiological pH, improving membrane permeability and oral bioavailability.
  • Conformational Locking: Unlike non-fluorinated piperidines, protonated 3-fluoropiperidines exhibit a strong preference for the axial fluorine conformation. This is driven by a stabilizing charge-dipole interaction between the

    
     bond and the 
    
    
    
    bond, which are anti-parallel.[1]

Mechanistic Pathways & Stereocontrol

The success of nucleophilic fluorination of 3-hydroxypiperidines depends entirely on the N-protecting group. The reaction proceeds via an activated intermediate (alkoxysulfur difluoride), which then diverges into two pathways.

Critical Decision: Protecting Group Selection
  • Pathway A (Electron-Withdrawing Groups - Boc, Cbz, Tosyl): The lone pair on the nitrogen is delocalized, preventing nucleophilic attack on C3. The fluoride ion attacks via pure

    
    , leading to Inversion of Configuration .
    
  • Pathway B (Electron-Donating/Alkyl Groups - Benzyl, Alkyl): The basic nitrogen lone pair acts as an intramolecular nucleophile, displacing the leaving group to form a bicyclic Aziridinium Ion . Subsequent opening by fluoride can lead to Retention of Configuration or ring contraction to pyrrolidines.

Diagram 1: Mechanistic Divergence

G Start 3-Hydroxypiperidine (Chiral) Activate Activated Species (R-O-SF2-NR'2) Start->Activate + Deoxo-Fluor Decision N-Protecting Group? Activate->Decision PathA EWG (Boc, Cbz) Nitrogen Lone Pair Unavailable Decision->PathA Electron Withdrawing PathB Alkyl (Bn, Et) Nitrogen Lone Pair Available Decision->PathB Electron Donating ProdA Product A: Inversion (SN2) 3-Fluoro-N-Boc-piperidine PathA->ProdA Direct F- Attack Aziridinium Aziridinium Ion (Bicyclic Intermediate) PathB->Aziridinium Intramolecular Attack ProdB Product B: Retention or Rearrangement (Mixture of Piperidine/Pyrrolidine) Aziridinium->ProdB Regioselective Opening

Caption: Mechanistic bifurcation driven by N-protecting group electronics. Use EWGs (Path A) for predictable stereoinversion.

Protocol 1: Deoxofluorination of N-Boc-3-Hydroxypiperidine

Objective: Synthesis of (S)-3-fluoro-N-Boc-piperidine from (R)-3-hydroxy-N-Boc-piperidine. Safety Note: This protocol uses Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). While safer than DAST (decomposition onset ~140°C vs. ~90°C for DAST), it still generates HF upon hydrolysis. Perform all operations in a fume hood.

Materials
  • Substrate: (R)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • Reagent: Deoxo-Fluor (1.2 eq) - Handle with plastic syringes; reacts with glass.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Quench: Saturated aq.

    
    .
    
Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask (under

    
     atmosphere) with (R)-N-Boc-3-hydroxypiperidine dissolved in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Low temperature is crucial not just for stereocontrol, but to suppress elimination side-reactions (formation of enecarbamates).

  • Addition: Add Deoxo-Fluor dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath) over 2 hours. Monitor by TLC (stain with ninhydrin or KMnO4) or LC-MS.

    • Note: The intermediate alkoxysulfur species is stable at low temp; warming drives the substitution.

  • Quenching (CRITICAL):

    • Cool back to -20°C.

    • Add saturated

      
       dropwise with vigorous stirring. Caution:  Rapid 
      
      
      
      evolution.
    • Alternative: For larger scales (>10g), dilute the reaction mixture into a separate vessel containing the bicarbonate solution to control exotherm.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove amine byproducts from reagent) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Diagram 2: Experimental Workflow

Workflow Setup Solubilization (DCM, -78°C) Add Add Deoxo-Fluor (Dropwise) Setup->Add Warm Warm to 0°C (Drive Substitution) Add->Warm Quench Quench (Sat. NaHCO3) Warm->Quench Isolate Phase Sep & Dry (MgSO4) Quench->Isolate

Caption: Optimized workflow for Deoxo-Fluor mediated fluorination ensuring safety and yield.

Protocol 2: Utilization in Reactions

Once the 3-fluoropiperidine intermediate is synthesized and deprotected (using 4M HCl/Dioxane to generate the HCl salt), it is often coupled to heteroaryl halides.

Challenge: The fluorine atom reduces the nucleophilicity of the piperidine nitrogen via induction. Harsher conditions than standard piperidine couplings may be required.

Protocol
  • Reagents: 3-Fluoropiperidine HCl salt (1.2 eq), Heteroaryl Chloride (1.0 eq), DIPEA (3.0 eq).

  • Solvent: DMSO or NMP (Polar aprotic solvents enhance

    
     rates).
    
  • Procedure:

    • Dissolve the Heteroaryl Chloride in DMSO.

    • Add DIPEA followed by the amine salt.

    • Heat to 100°C–120°C.

    • Expert Insight: If conversion is low, switch base to

      
       and add a catalytic amount of KF (Halex reaction) or switch to Buchwald-Hartwig conditions (Pd-catalyzed) if the aryl halide is unreactive.
      

Troubleshooting & Optimization Guide

Protecting Group Effects on Yield & Stereochemistry[2]
Protecting GroupReaction PathwayMajor ProductRisk FactorRecommendation
Boc / Cbz

(Direct)
Inverted FluorideElimination to enecarbamateHighly Recommended for chiral synthesis.
Benzyl (Bn) Aziridinium IonRetention / RearrangementRing contraction to pyrrolidineAvoid unless racemic/rearranged product is desired.
Tosyl (Ts)

(Direct)
Inverted FluorideDifficult removal (requires harsh reduction)Good alternative if Boc is acid-labile elsewhere.
H (Free Amine) N-FluorinationN-F / OxidationExplosive decompositionNEVER use free amine with DAST/Deoxo-Fluor.
Quality Control: NMR Diagnostics

To verify the stereochemistry and conformation of your product:

  • 
     NMR:  Diagnostic shift ~ -180 ppm (proton decoupled).
    
  • 
     NMR (
    
    
    
    Coupling):
    • Axial Fluorine: Large coupling constants (

      
      ; 
      
      
      
      ).
    • Equatorial Fluorine: Smaller coupling constants due to gauche geometry.

    • Validation: In

      
      , N-Boc-3-fluoropiperidine often shows broadened peaks due to rotamers. Run NMR at 50°C or in DMSO-
      
      
      
      for sharpening.

References

  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[2] Journal of Organic Chemistry. Link

  • Lankin, D. C., et al. (2000).[3] "The Nature of the 'Fluorine Effect' in the Protonated 3-Fluoropiperidines." Journal of the American Chemical Society.[3] Link

  • Sun, X., et al. (2007). "Stereoselective Synthesis of 3-Fluoropiperidines." Synlett. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Air Products & Chemicals. (2003). "Deoxo-Fluor® Reagent: Handling and Safety Guidelines." Technical Bulletin. Link

Sources

Application Note: Efficient Conversion of (3-Fluoropiperidin-3-yl)methanol HCl to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of (3-Fluoropiperidin-3-yl)methanol hydrochloride (and its structural isomers) from its salt form to the free base is a critical yet frequently underestimated operation in medicinal chemistry. Unlike lipophilic amines, this fluorinated amino-alcohol possesses high water solubility (low LogP) and a secondary amine pKa ~10–11. Standard liquid-liquid extraction (LLE) protocols using Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and water often result in sub-optimal yields (<40%) due to the compound partitioning into the aqueous phase.

This guide details two validated protocols to overcome these solubility challenges:

  • Method A (Solid-Phase Neutralization): Uses polymer-supported carbonate resin. Recommended for small-scale (<1g) and high-throughput library synthesis.

  • Method B (Enhanced Biphasic Extraction): Uses a specific polar solvent system (DCM:IPA) with "salting out" techniques. Recommended for scale-up (>1g).

Physicochemical Analysis & Strategy

To design an effective protocol, we must understand the substrate's behavior.

PropertyValue / CharacteristicImplication for Protocol
Structure Secondary amine,

Fluorine,

Alcohol
Multifunctional, H-bond donor/acceptor rich.
Polarity High (Amphiphilic)Significant water solubility even as a free base.
pKa (Amine) ~10.5 (Est.)Requires pH > 12 for >95% deprotonation.
Stability C-F bond at C3Risk: Potential for HF elimination (defluorination) if heated strongly with strong bases (e.g., NaOH at reflux).
Decision Matrix: Method Selection

The following logic gate determines the optimal protocol based on your scale and purity requirements.

MethodSelection Start Start: (3-Fluoropiperidin-3-yl)methanol HCl ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 1 gram (High Purity Req.) ScaleCheck->SmallScale Discovery LargeScale > 1 gram (Cost Sensitive) ScaleCheck->LargeScale Process/Scale-up MethodA METHOD A: Solid-Supported Carbonate (Filtration based) SmallScale->MethodA MethodB METHOD B: Enhanced LLE (DCM/IPA Extraction) LargeScale->MethodB

Figure 1: Decision matrix for selecting the appropriate desalting strategy.

Protocol A: Solid-Supported Carbonate Neutralization

Best for: High purity, avoiding aqueous workup, parallel synthesis. Mechanism: The ammonium salt reacts with the resin-bound carbonate. The amine is released into the organic solvent, while the chloride ion is trapped on the resin. Carbonic acid decomposes to CO₂ and H₂O (trace).

Materials
  • Resin: Macroporous Polymer-Supported Carbonate (e.g., MP-Carbonate or similar quaternary ammonium carbonate resin).[1] Loading typically ~2.5–3.0 mmol/g.

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) / Methanol (1:1).

  • Equipment: Fritted syringe barrel or glass column.

Step-by-Step Procedure
  • Stoichiometry Calculation:

    • Calculate the mmol of your amine HCl salt.

    • Use 3.0 to 4.0 equivalents of resin relative to the substrate.

    • Example: For 1 mmol of substrate, use ~3.5 mmol of resin.

  • Solvation:

    • Dissolve the (3-Fluoropiperidin-3-yl)methanol HCl in MeOH (approx. 10 mL per gram).

    • Note: If solubility is poor in pure MeOH, add DCM (up to 50% v/v).

  • Incubation:

    • Add the MP-Carbonate resin to the solution.

    • Agitate gently (orbit shaker or rotation) for 1–2 hours at room temperature.

    • Caution: Do not use magnetic stir bars, as they can grind the resin beads, causing filtration issues.

  • Filtration:

    • Filter the mixture through a fritted cartridge or sintered glass funnel.

    • Collect the filtrate (contains free base).

  • Washing:

    • Wash the resin bed 2x with MeOH to recover any entrained amine. Combine washes with the filtrate.

  • Concentration:

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • Result: The residue is the clean free base.

Protocol B: Enhanced Liquid-Liquid Extraction (LLE)

Best for: Larger scales where resin cost is prohibitive. Critical Modification: Standard DCM extraction will fail. You must use a DCM:Isopropanol (IPA) mixture to extract this polar amine.

Materials
  • Base: Potassium Carbonate (

    
    ) saturated aqueous solution.
    
  • Solvent: 3:1 (v/v) Dichloromethane : Isopropanol (DCM:IPA).

  • Drying Agent: Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Dissolution & pH Adjustment:

    • Dissolve the HCl salt in a minimum amount of water.

    • Add saturated aqueous

      
       slowly until pH > 12.
      
    • Why Carbonate? It is safer than NaOH for fluorinated scaffolds, reducing the risk of HF elimination, yet strong enough to deprotonate the amine.

  • Salting Out (Optional but Recommended):

    • Add solid NaCl to the aqueous phase until saturation. This "salting out" effect drives the organic amine out of the water layer.

  • Extraction:

    • Extract the aqueous layer with 3:1 DCM:IPA .

    • Volume: Use approx. 10 mL of solvent per gram of substrate.

    • Repetition: Perform this extraction 4 to 5 times .

    • Note: The IPA increases the polarity of the organic phase, allowing it to solvate the amino-alcohol.

  • Phase Separation:

    • Combine the organic layers.

    • Troubleshooting: If an emulsion forms (common with IPA), add a small amount of brine or centrifuge.

  • Drying & Concentration:

    • Dry the combined organics over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo at <40°C.

Workflow Visualization

ExtractionWorkflow AqSalt Aqueous Amine HCl Basify Add Sat. K2CO3 (pH > 12) AqSalt->Basify Extract Extract 4x with 3:1 DCM:IPA Basify->Extract Salting Out Dry Dry Organic Layer (Na2SO4) Extract->Dry Final Evaporate -> Free Base Dry->Final

Figure 2: Enhanced LLE workflow for polar amines.

Quality Control & Validation

Before proceeding to downstream chemistry (e.g., amide coupling), validate the conversion.

  • Visual Test (Silver Nitrate):

    • Dissolve a trace amount of the product in water/HNO3. Add

      
      .
      
    • Result: A heavy white precipitate indicates residual HCl salt. A clear solution indicates successful free-basing.

  • 
    H NMR Shift: 
    
    • Compare the chemical shift of the protons

      
       to the nitrogen. In the free base, these protons typically shift upfield  (lower ppm) compared to the HCl salt due to the restoration of the lone pair electron density.
      
  • Mass Balance:

    • Theoretical Yield calculation should account for the loss of HCl (MW ~36.5).

    • Yields >100% usually indicate trapped solvent (IPA/DCM) or inorganic salts.

References

  • Biotage. "MP-Carbonate: Resin-Bound Base for Neutralization and Scavenging." Biotage Technical Note 511.

  • University of Rochester, Dept. of Chemistry. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X Guide.

  • Sigma-Aldrich. "(3,3-Difluoropiperidin-4-yl)methanol hydrochloride Properties and Handling."

  • Organic Chemistry Portal. "Handling of Water Soluble Amines."

Sources

Application Note: Peptide Coupling Strategies for (3-Fluoropiperidin-3-yl)methanol Hydrochloride

[1]

Abstract & Strategic Overview

(3-Fluoropiperidin-3-yl)methanol hydrochloride presents a "perfect storm" of peptide coupling challenges. The C3 position contains a quaternary center substituted with both a fluorine atom and a hydroxymethyl group. This creates significant steric hindrance around the adjacent secondary amine. Furthermore, the high electronegativity of the fluorine atom reduces the nucleophilicity of the amine via the inductive effect (


This guide categorizes coupling strategies into two protocols: High-Reactivity (HATU) for difficult couplings on small scales, and High-Selectivity (T3P) for scale-up and chemoselective applications.

Critical Mechanistic Considerations

The Salt Factor

The starting material is a hydrochloride salt. Incomplete neutralization is a common failure mode.

  • Requirement: You must use at least 1.0 equivalent of base solely to free the amine, plus the standard equivalents required for the coupling reaction.

  • Base Choice: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to lower nucleophilicity, reducing the risk of base-catalyzed side reactions.

Chemoselectivity (Amide vs. Ester)

While amines are generally more nucleophilic than alcohols, the deactivation of this specific amine narrows the reactivity gap.

  • Risk: Using highly reactive species (e.g., acid chlorides or mixed anhydrides) may lead to O-acylation.

  • Solution: Reagents that rely on active esters (OBt/OAt) or concerted mechanisms (T3P) generally favor amidation over esterification.

Reagent Selection Matrix

FeatureHATU (Protocol A) T3P (Protocol B) EDC / HOBt
Mechanism Formation of highly reactive OAt ester.[1]Propylphosphonic anhydride (concerted).[2]Carbodiimide mediated OBt ester.
Reactivity Highest. Overcomes steric/electronic deactivation.High. Excellent for hindered substrates.[2][3]Moderate. Often fails for this specific scaffold.
Chemoselectivity Moderate. Risk of O-acylation if reaction is prolonged.Excellent. Highly selective for amines.Good.
Epimerization Low (due to HOAt neighbor effect).Lowest. Ideal for chiral acids.Moderate.
Workup Requires chromatography (remove urea/guanidine byproducts).Simple. Water-soluble byproducts (wash only).Urea byproduct removal can be difficult.
Recommended Use Discovery / Small Scale (<1g) Process / Scale-up (>1g) Not recommended for this scaffold.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling condition based on the carboxylic acid partner.

CouplingLogicStartStart: Select Carboxylic Acid PartnerCheckAcidIs the Acid Sterically Hindered?(e.g., Aib, alpha-substituted)Start->CheckAcidCheckChiralIs the Acid Chiral & Epimerizable?CheckAcid->CheckChiralNoProtocolAPROTOCOL A: HATU / DIPEA(High Power)CheckAcid->ProtocolAModerately HinderedProtocolCPROTOCOL C: Acid Fluoride (TFFH)(The 'Nuclear' Option)CheckAcid->ProtocolCExtremely HinderedCheckChiral->ProtocolANo (Prioritize Yield)ProtocolBPROTOCOL B: T3P / NMM(High Selectivity)CheckChiral->ProtocolBYes (Prevent Racemization)ProtocolA->ProtocolBEster Byproduct Observed?ProtocolB->ProtocolALow Conversion?

Figure 1: Decision tree for coupling reagent selection. Solid lines indicate primary logic; dashed lines indicate troubleshooting pathways.

Detailed Experimental Protocols

Protocol A: High-Reactivity HATU Coupling

Best for: Small-scale synthesis, unreactive acids, or when yield is the only priority.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • (3-Fluoropiperidin-3-yl)methanol HCl (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 - 4.0 equiv) [Crucial: Extra eq for HCl salt]

  • Solvent: Anhydrous DMF (preferred) or DMAc. Avoid DCM due to poor solubility of the salt.

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir for 2–5 minutes at Room Temperature (RT). The solution should turn yellow/orange.

  • Amine Preparation: In a separate vial, dissolve (3-Fluoropiperidin-3-yl)methanol HCl (1.1 eq) in minimum DMF. Add DIPEA (2.0 - 3.0 eq) to this vial to neutralize the salt.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check LCMS. If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography is usually required to remove HATU byproducts (tetramethylurea).

Protocol B: Chemoselective T3P Coupling

Best for: Scale-up, avoiding ester formation, and simple workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • (3-Fluoropiperidin-3-yl)methanol HCl (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (1.5 - 2.0 equiv, usually 50% wt in EtOAc or DMF)

  • Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF.[5]

Step-by-Step:

  • Slurry: Combine Carboxylic Acid (1.0 eq) and (3-Fluoropiperidin-3-yl)methanol HCl (1.1 eq) in the chosen solvent (EtOAc is excellent for workup; DMF for solubility).

  • Base Addition: Add NMM (4.0 eq). Stir for 5 minutes. The mixture may remain a slurry.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise.

    • Note: T3P reaction rates are concentration-dependent. Keep reaction concentrated (0.5 M to 1.0 M).

  • Reaction: Stir at RT. T3P couplings are slower than HATU; allow 12–24 hours.

  • Workup (The "Magic" Step):

    • Add water.[6][7] Separate layers.

    • Wash organic layer with 0.5 M NaOH (or sat. NaHCO₃) and then 1 M HCl (if product is not basic).

    • T3P byproducts are water-soluble. Evaporation often yields pure product without chromatography.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric clash prevents attack.Switch to Protocol A (HATU) . Increase Temp to 50°C. Use microwave irradiation (60°C, 30 min).
Ester Formation Free -OH competing with -NH.Switch to Protocol B (T3P) . Lower the equivalents of HATU/Acid. Ensure Temp is not >RT.
Starting Material Stuck HCl salt not neutralized.Verify pH is >9. Add more DIPEA. Ensure solvent is DMF (salts are insoluble in DCM).
Epimerization Acid alpha-proton is acidic.Use T3P and NMM (weaker base than DIPEA). Keep temp at 0°C during addition.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Archibald, T. G., et al. (2012). T3P (Propylphosphonic Anhydride): A mild and efficient reagent for the preparation of amides and peptides. Euticals Application Note. (See general T3P literature).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Application Note: Solvent Selection for Reactions with Fluorinated Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated piperidines (e.g., 3-fluoropiperidine, 4,4-difluoropiperidine) are critical pharmacophores in modern medicinal chemistry, offering modulation of pKa, lipophilicity, and metabolic stability. However, their supply as hydrochloride (HCl) or trifluoroacetate (TFA) salts presents a distinct process challenge: solubility mismatch . The ionic lattice of the salt is often insoluble in the non-polar solvents preferred for subsequent coupling reactions, while the free base acts as a nucleophile with reduced basicity compared to the non-fluorinated parent.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error. It integrates green chemistry principles (GSK/Sanofi guides) with mechanistic insights into the "fluorine effect" on amine reactivity.

The Fluorine Factor: Mechanistic Insights

To select the right solvent, one must understand how fluorine alters the piperidine core. It is not merely a steric placeholder; it is an electronic modifier.

pKa Modulation and Nucleophilicity

Fluorine is highly electronegative (


), exerting a strong inductive effect (

). This pulls electron density away from the nitrogen lone pair, significantly lowering the pKa of the conjugate acid.
  • Piperidine pKa: ~11.2

  • 4,4-Difluoropiperidine pKa: ~9.5

  • 3-Fluoropiperidine pKa: ~8.4 (varies by conformer)

Implication: These amines are less basic than their non-fluorinated counterparts. In


 or alkylation reactions, they are weaker nucleophiles, often requiring higher temperatures or more polar solvents to lower the activation energy.
The Gauche Effect and Dipole Alignment

In 3-fluoropiperidine salts, the C-F bond often adopts an axial orientation. This is due to a favorable charge-dipole interaction between the electronegative fluorine and the positively charged ammonium proton (


).
  • Solvent Impact: In non-polar solvents (DCM, Toluene), this tight ion-pairing/internal hydrogen bonding stabilizes the salt, making it harder to break the lattice and solubilize the free base. High-dielectric solvents (DMSO, Water, MeOH) are required to disrupt these interactions.

Solvent Selection Decision Matrix

The following decision tree guides the selection process based on reaction type and green chemistry compliance.

SolventSelection Start Reaction Type Amide Amide Coupling Start->Amide SNAr SNAr / Alkylation Start->SNAr Green Green/Sustainble? Amide->Green Temp Temp Required? SNAr->Temp Solubility Solubility Check Cyrene Cyrene™ or 2-MeTHF Green->Cyrene Yes (Preferred) Trad DMF or DCM/DMF (9:1) Green->Trad No (Legacy) Cyrene->Solubility Trad->Solubility HighT DMSO or NMP (Caution: Defluorination) Temp->HighT > 80°C LowT Acetonitrile (MeCN) or 2-MeTHF Temp->LowT < 80°C HighT->Solubility LowT->Solubility

Figure 1: Decision matrix for solvent selection based on reaction class and thermal requirements.

Solubility Profiling of Piperidine Salts

Do not assume solubility. Fluorinated salts often form gelatinous aggregates rather than true solutions in borderline solvents like THF.

Table 1: Solubility Trends for 4,4-Difluoropiperidine HCl
SolventDielectric Const. (

)
Solubility (Salt)Solubility (Free Base)Recommendation
Water 80.1HighLow (Oils out)Use for biphasic free-basing.
DMSO 46.7HighHighExcellent for SNAr; difficult workup.
DMF 36.7ModerateHighStandard, but reprotoxic. Avoid if possible.
Acetonitrile 37.5LowHighGood for SNAr if salt can be suspended.
Methanol 32.7HighHighGood for hydrogenation/deprotection.
Cyrene™ 32.0ModerateHighTop Green Choice for amide coupling.
DCM 8.9InsolubleHighExcellent for coupling after free-basing.
2-MeTHF 6.9InsolubleModerateTop Green Choice for biphasic reactions.

Detailed Experimental Protocols

Protocol A: "Green" Amide Coupling with In-Situ Neutralization

Replaces DMF/DCM with Cyrene or 2-MeTHF. Suitable for EDC/HOBt or HATU couplings.

Rationale: 2-MeTHF is derived from renewable resources and separates cleanly from water, simplifying workup compared to DMF.

  • Preparation:

    • Weigh Carboxylic Acid (1.0 equiv) and Fluorinated Piperidine HCl (1.1 equiv) into the reaction vessel.

    • Add 2-MeTHF (Concentration: 0.1 – 0.2 M). Note: The salt will likely remain as a suspension.

  • Activation & Solubilization:

    • Cool to 0°C.

    • Add Base (DIPEA or NMM, 3.0 equiv).

      • Mechanistic Note: 1 equiv neutralizes the HCl salt; 2 equivs are for the reaction.

      • Observation: The suspension should clarify or become finer as the free base is liberated and dissolves in the organic phase.

    • Add Coupling Agent (e.g., T3P (50% in EtOAc) or HATU).

  • Reaction:

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

    • Monitor by LCMS. Warning: Fluorinated amines are slower nucleophiles; reaction times may be 2-4 hours longer than non-fluorinated analogs.

  • Workup:

    • Add water directly to the 2-MeTHF mixture.

    • Separate phases. Wash organic layer with 0.5M citric acid (removes unreacted amine), then Sat. NaHCO3.

    • Dry (MgSO4) and concentrate.

Protocol B: Biphasic Free-Basing (Pre-Reaction)

Recommended for sensitive SNAr reactions where excess amine base (DIPEA) causes side reactions or when using catalytic Pd/Cu.

Rationale: Complete removal of the HCl counter-ion prevents chloride interference in metal catalysis and ensures accurate stoichiometry.

  • Dissolution: Dissolve Fluorinated Piperidine HCl (e.g., 10 mmol) in Water (5 mL/g).

  • Basification: Add 4M NaOH dropwise until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction:

    • Add DCM or MTBE (3 x 10 mL).

    • Tip: Fluorinated amines can be volatile. Keep solutions cold.

  • Drying: Dry combined organics over anhydrous Na2SO4 (avoid MgSO4 if amine is prone to binding).

  • Quantification: Carefully concentrate in vacuo (do not apply high vacuum for long periods). Weigh immediately or titrate to determine exact yield before adding to the main reaction.

Troubleshooting & Optimization

Aggregation in Non-Polar Solvents

Issue: Reaction stalls; white precipitate remains. Cause: The fluorinated ammonium salt forms tight aggregates that DIPEA cannot penetrate effectively in DCM or Toluene. Solution: Add a "disruptor" co-solvent. 10% DMF or NMP is standard. For a green alternative, use 10% Sulfolane or Cyrene .

Defluorination (Elimination)

Issue: Appearance of enamine impurities (M-HF) in LCMS. Cause: High temperatures (>100°C) in basic conditions can trigger E2 elimination, especially with 3-fluoropiperidines. Solution:

  • Switch solvent from DMSO (high boiling) to Acetonitrile (reflux ~82°C).

  • Use a weaker base (e.g., K2CO3 instead of Cs2CO3) to reduce elimination potential.

Hygroscopicity

Issue: Variable yields; wet solids. Cause: Fluorinated salts are extremely hygroscopic. Water interferes with acid chloride couplings.[1] Solution: Dry salts in a vacuum oven at 40°C over P2O5 overnight before use. Store in a desiccator.

References

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link

  • GSK Solvent Sustainability Guide. (2016). Green Chemistry. Link

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link

  • Sanofi Solvent Selection Guide. (2013).[2] Organic Process Research & Development. Link

  • BenchChem Technical Support. (2025). "Enhancing the Solubility of Piperidine-Containing Compounds." Link

  • MilliporeSigma. (2019). "Cyrene™: A Greener Solvent Alternative to DMF and NMP."[3] Link

Sources

Mastering the Unseen Foe: A Comprehensive Guide to Handling Hygroscopic (3-Fluoropiperidin-3-yl)methanol Hydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of starting materials and intermediates is paramount. (3-Fluoropiperidin-3-yl)methanol hydrochloride, a valuable building block in contemporary drug discovery, presents a common yet critical challenge: hygroscopicity. This innate tendency to absorb moisture from the atmosphere can compromise sample mass, induce chemical degradation, and ultimately jeopardize experimental reproducibility and the validity of analytical data. This guide provides a holistic framework for understanding and mitigating the risks associated with this hygroscopic compound, ensuring its effective and reliable use in the laboratory.

The Nature of the Challenge: Understanding Hygroscopicity and its Consequences

(3-Fluoropiperidin-3-yl)methanol hydrochloride is a salt formed from a substituted piperidine, a basic amine, and hydrochloric acid. Amine hydrochloride salts are frequently hygroscopic due to the polar nature of the salt and the presence of functional groups that can form hydrogen bonds with water molecules.[1] The absorption of atmospheric moisture is not a mere physical inconvenience; it initiates a cascade of potential problems that can significantly impact research outcomes.

The primary consequence of moisture absorption is an inaccurate determination of the compound's mass. This directly leads to errors in solution concentration, which can have profound effects on reaction stoichiometry, biological assay results, and the overall reliability of experimental data.[2] Beyond this, the presence of water can act as a plasticizer, altering the physical properties of the solid, leading to clumping and making it difficult to handle and weigh accurately.[3]

From a chemical standpoint, the introduction of water can be even more detrimental. Water can participate in hydrolysis reactions, potentially degrading the compound.[4][5] For a molecule like (3-Fluoropiperidin-3-yl)methanol hydrochloride, while the core structure is generally stable, the presence of moisture over time, especially under elevated temperatures, could pose a risk to long-term sample integrity. The absorbed water can also affect the compound's dissolution profile and its behavior in various analytical techniques.

The Fortress: Establishing a Controlled Laboratory Environment

To effectively handle (3-Fluoropiperidin-3-yl)methanol hydrochloride, the first line of defense is a well-controlled laboratory environment. The ideal setup minimizes the compound's exposure to atmospheric moisture at every step.

Essential Equipment:

  • Desiccator Cabinet: A desiccator containing a suitable desiccant, such as silica gel with a moisture indicator, is the minimum requirement for storing the compound.[3] The desiccant actively absorbs moisture, maintaining a low-humidity environment within the sealed cabinet.

  • Glove Box with Inert Atmosphere: For highly sensitive applications or when working with larger quantities of the compound, a glove box purged with a dry, inert gas (e.g., nitrogen or argon) provides the most robust protection against moisture.[3] This is the gold standard for handling highly hygroscopic materials.

  • Analytical Balance with Draft Shield: A calibrated analytical balance with a draft shield is crucial for accurate weighing.[3] The draft shield minimizes air currents that can affect the balance reading. For optimal results, the balance should be located in a room with controlled temperature and low humidity.

  • Weighing Spatulas and Boats: All tools used for handling the compound must be scrupulously clean and dry.[3]

Environmental Control:

Maintaining a low ambient humidity in the laboratory is beneficial. The use of dehumidifiers can help reduce the overall moisture load in the air, providing an additional layer of protection when the compound must be briefly exposed.

The Protocol: Step-by-Step Guide to Handling and Storage

Adherence to a strict protocol is essential for preserving the quality of (3-Fluoropiperidin-3-yl)methanol hydrochloride. The following workflows are designed to minimize moisture exposure at each critical stage.

Receiving and Initial Storage

Upon receiving a new container of (3-Fluoropiperidin-3-yl)methanol hydrochloride, it is crucial to inspect the packaging for any breaches in the seal. Before opening, allow the sealed container to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder upon opening. Once equilibrated, the container should be immediately placed in a desiccator for storage.[3]

G cluster_receiving Receiving Protocol A Receive Compound B Inspect Seal Integrity A->B C Equilibrate to Room Temperature (Sealed) B->C D Transfer to Desiccator C->D

Weighing the Compound

Accurate weighing is arguably the most critical step and requires a swift and precise technique.

Protocol for Weighing (3-Fluoropiperidin-3-yl)methanol hydrochloride:

  • Preparation: Gather all necessary materials: a clean and dry spatula, a weighing boat or vial, and the container of (3-Fluoropiperidin-3-yl)methanol hydrochloride from the desiccator.

  • Controlled Environment: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere.[3] If a glove box is not available, work quickly in an area with low ambient humidity.

  • Tare the Vessel: Place the weighing boat or vial on the analytical balance and tare it.

  • Dispense Quickly: Briefly open the container of the compound, and using the dry spatula, quickly transfer the desired amount to the tared vessel.

  • Record Mass: Immediately close the lid of the weighing vessel (if applicable) and record the mass. The balance reading may drift upwards as the compound absorbs moisture; it is crucial to work efficiently.

  • Seal Promptly: Tightly reseal the main container of the (3-Fluoropiperidin-3-yl)methanol hydrochloride and immediately return it to the desiccator.[3]

"Weighing by Difference" Technique:

For applications requiring the highest accuracy, the "weighing by difference" method is recommended.

  • Place the sealed container of the compound on the balance and record the initial mass.

  • Quickly transfer the desired amount of powder into the receiving flask.

  • Immediately reseal the original container and re-weigh it.

  • The difference between the initial and final mass is the exact amount of compound transferred.

G cluster_weighing Weighing Protocol A Prepare Equipment in Low Humidity Environment B Tare Weighing Vessel A->B C Quickly Dispense Compound B->C D Record Mass C->D E Immediately Reseal Main Container D->E F Return Main Container to Desiccator E->F

Preparation of Stock Solutions

To minimize repeated handling of the solid, it is often advisable to prepare a concentrated stock solution.

Protocol for Stock Solution Preparation:

  • Solvent Preparation: Use a dry, anhydrous solvent appropriate for the intended application.

  • Weighing: Accurately weigh the (3-Fluoropiperidin-3-yl)methanol hydrochloride using one of the methods described above, directly into a volumetric flask.

  • Dissolution: Immediately add a portion of the anhydrous solvent to the flask and swirl to dissolve the compound.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Storage: Store the stock solution in a tightly sealed container, protected from light if necessary, and at the recommended temperature. For aqueous stock solutions, consider sterile filtration and storage at 4°C or -20°C for short-term and long-term stability, respectively. However, always perform stability studies to confirm the appropriate storage conditions for your specific application.

Analytical Considerations: Preserving Data Integrity

The hygroscopic nature of (3-Fluoropiperidin-3-yl)methanol hydrochloride necessitates careful consideration during analytical characterization to ensure the acquisition of accurate and reliable data.

Quantitative Analysis and Water Content Determination

For applications where the exact concentration is critical, it is essential to determine the water content of the solid compound.

Analytical TechniqueApplicationKey Considerations
Karl Fischer Titration Gold standard for determining water content.[6][7]This method is specific for water and can accurately quantify moisture levels even in the presence of other volatile substances.[8]
Thermogravimetric Analysis (TGA) Measures weight loss upon heating.Can be used to estimate water content, but it is not specific for water and will also detect the loss of other volatile impurities.
Dynamic Vapor Sorption (DVS) Characterizes the extent and rate of water uptake at different relative humidities.[3]Provides a detailed profile of the compound's hygroscopic behavior.
Impact on Spectroscopic and Chromatographic Techniques

Moisture absorption can influence the results of various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of water can lead to a broad singlet in the ¹H NMR spectrum, which may obscure signals of interest. In some cases, absorbed water can facilitate the exchange of labile protons, leading to peak broadening. Using a deuterated solvent that has been dried over molecular sieves can help minimize the residual water peak.

  • High-Performance Liquid Chromatography (HPLC): The primary impact of moisture on HPLC analysis is the inaccurate preparation of standard solutions, leading to errors in quantification.[9] Additionally, significant water content can alter the polarity of the sample, which may affect peak shape and retention time in certain chromatographic systems.

  • X-Ray Diffraction (XRD): For crystalline solids, moisture absorption can lead to changes in the crystal lattice, resulting in peak broadening, shifts in peak positions, or even complete phase transformations.[10] This is particularly important for solid-state characterization and polymorphism studies.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Compound appears clumpy or "wet" Improper storage or previous exposure to moisture.Dry the compound under vacuum at a temperature appropriate for its stability (consult the SDS). If stability is a concern, use a fresh, unopened container.[3]
Unstable reading on the analytical balance The compound is actively absorbing moisture from the air.Work more quickly. If possible, move the balance to a lower humidity environment, such as a glove box.[3]
Inconsistent results in bioassays or analytical tests Inaccurate initial concentrations due to water absorption or potential degradation.Prepare stock solutions fresh for each experiment from properly stored compound. Quantify the water content using Karl Fischer titration and adjust the mass accordingly.

By understanding the inherent challenges posed by hygroscopic compounds like (3-Fluoropiperidin-3-yl)methanol hydrochloride and implementing these rigorous handling and analytical protocols, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes.

References

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Al-Hamzi, A. M., Al-Otaibi, A. M., Al-Dhafeeri, A. M., Al-Qahtani, K. M., Al-Juhani, A. A., & Al-Amri, A. M. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Saudi Aramco Journal of Technology, 2023(Winter), 60-66. Retrieved from [Link]

  • News-Medical.net. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Al-Gizawy, S. A., Al-Fagih, I. M., & Al-Otaibi, F. M. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(15), 4967. Retrieved from [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Bldepharm. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • J-Stage. (n.d.). UHPLC/MS and NMR-Based Metabolomic Analysis of Dried Water Extract of Citrus-Type Crude Drugs. Retrieved from [Link]

  • Foley, D. A., De-Almeida, C. E. B., & Wang, J. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8617–8624. Retrieved from [Link]

  • Chemrxiv. (2024). Research Briefing on [(3S)-piperidin-3-yl]methanol (CAS: 144539-77-5) in Chemical Biology and Pharmaceutical Applications. Retrieved from [Link]

  • Al-Saeed, M. H., & Al-Brakati, A. Y. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmacy & Pharmaceutical Sciences, 28, 102-114. Retrieved from [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields with (3-Fluoropiperidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Fluoropiperidin-3-yl)methanol hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting strategies to help you improve reaction yields and overcome challenges in your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and use of (3-Fluoropiperidin-3-yl)methanol hydrochloride.

Q1: What are the basic chemical and physical properties of this reagent?

(3-Fluoropiperidin-3-yl)methanol hydrochloride is a fluorinated heterocyclic building block valuable in medicinal chemistry.[1][2][3] Its key properties are summarized below.

PropertyValueSource
CAS Number 1416440-21-5[4]
Molecular Formula C₆H₁₃ClFNO[5]
Molecular Weight 169.62 g/mol [5]
Appearance Typically a solid (White to Yellow)
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere. The compound can be hygroscopic.[6]

Q2: Why is this compound supplied as a hydrochloride salt?

The piperidine nitrogen is a secondary amine, which is basic. Supplying it as a hydrochloride salt enhances its stability, shelf-life, and makes the solid easier to handle compared to the free base, which may be an oil or a more reactive solid. The salt form ensures the amine is protonated and less susceptible to degradation.[7]

Q3: What is the general solubility of (3-Fluoropiperidin-3-yl)methanol hydrochloride?

As a salt, it has good solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[7][8] Its solubility in common aprotic organic solvents used for reactions (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)) is often limited. This low solubility can be a source of reaction failure if not addressed.

Q4: What is the significance of the fluorine atom in this molecule?

The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry.[1][3] A fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins by altering electronic properties, and modulate the basicity (pKa) of the nearby piperidine nitrogen.[3] These factors can lead to improved pharmacokinetic and pharmacodynamic profiles.

Part 2: The Critical First Step - Liberating the Free Amine

A common reason for failed reactions is the incorrect handling of the hydrochloride salt. The protonated piperidine nitrogen (ammonium chloride) is not nucleophilic. To participate in reactions like N-alkylation or N-acylation, it must be converted to the neutral, free amine form. This requires the addition of a base.

Q5: My reaction isn't working. Did I forget to add a base?

This is the most critical troubleshooting question. Without a base, the secondary amine remains protonated, and its lone pair of electrons is unavailable for reaction. You must add at least one equivalent of a suitable base to neutralize the HCl salt and liberate the nucleophilic free amine. For many reactions, using a slight excess of base (1.1 to 2.0 equivalents) is recommended to drive the reaction forward, especially if an acid byproduct is generated.[9][10]

General Deprotonation & Reaction Workflow

The diagram below illustrates the essential deprotonation step required before the desired synthetic transformation can occur.

cluster_start Starting Material cluster_activation Activation Step cluster_intermediate Reactive Intermediate cluster_reaction Synthetic Transformation start_reagent (3-Fluoropiperidin-3-yl)methanol • HCl (Amine is Protonated, Non-nucleophilic) add_base Add ≥1 eq. of Base (e.g., Et3N, DIPEA, K2CO3) start_reagent->add_base 1. Neutralize free_amine Free Amine Form (Nucleophilic) add_base->free_amine Liberates add_electrophile Add Electrophile (e.g., R-X, RCOCl) free_amine->add_electrophile 2. Reacts With product Desired N-Substituted Product add_electrophile->product

Caption: Workflow for activating the hydrochloride salt.

Guide to Selecting a Base and Solvent

Choosing the right base and solvent system is crucial for success. The base should be strong enough to deprotonate the ammonium salt but compatible with your electrophile and other functional groups.

Base TypeExamplesRecommended SolventsWhen to UseConsiderations
Organic Amines Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA, Hünig's base)DCM, THF, MeCN, DMFGeneral N-alkylations and N-acylations. Good for homogenous reactions.DIPEA is non-nucleophilic and preferred if the base could react with the electrophile.[11] The resulting ammonium salt byproduct is often soluble.
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)DMF, MeCN, AcetoneN-alkylation with alkyl halides.These are heterogeneous reactions requiring good stirring. The base is inexpensive and easy to remove by filtration.[12]
Strong Bases Sodium Hydride (NaH)Anhydrous DMF, THFWhen a very strong, non-nucleophilic base is required.Use with caution. Reacts with the hydroxyl group and releases H₂ gas. Requires strictly anhydrous conditions.[11]

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q6: I've added a base, but my N-alkylation or N-acylation reaction yield is still low. What else could be wrong?

If the base has been added correctly, consider the following factors. A systematic approach to diagnosing the issue is outlined in the decision tree below.

start Low Yield Observed q_base Is the base strong enough and in sufficient quantity (≥1 eq.)? start->q_base a_base_no Action: Use a stronger base or increase stoichiometry (1.5-2.0 eq.). See Base Selection Table. q_base->a_base_no No q_solubility Are all reagents soluble in the chosen solvent? q_base->q_solubility Yes a_solubility_no Action: Switch to a more polar aprotic solvent like DMF or DMSO. Consider gentle heating. q_solubility->a_solubility_no No q_temp Is the reaction temperature appropriate? q_solubility->q_temp Yes a_temp_no Action: For slow reactions (e.g., with alkyl chlorides), increase temperature (e.g., 60-80 °C). For highly reactive acyl chlorides, start at 0 °C. q_temp->a_temp_no No q_reagent Is the electrophile (alkyl halide/acyl chloride) stable and reactive enough? q_temp->q_reagent Yes a_reagent_no Action: Check purity of electrophile. Switch to a more reactive version (e.g., R-I > R-Br > R-Cl). q_reagent->a_reagent_no No end_node Yield should improve. Monitor reaction by TLC/LC-MS. q_reagent->end_node Yes

Caption: Troubleshooting decision tree for low-yield reactions.

Key areas to investigate:

  • Reagent Solubility: The hydrochloride salt may not be fully soluble. Using a more polar solvent like DMF can help.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[12] Conversely, highly exothermic reactions like acylation with acid chlorides may need to be cooled initially (0 °C) to prevent decomposition.[10]

  • Electrophile Reactivity: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of your starting material. If the reaction stalls, it may indicate that the base has been consumed or the electrophile has degraded.[13]

Q7: I'm seeing a second spot on my TLC that isn't my starting material or desired product. What could it be?

This is likely due to a side reaction. The two most common culprits are:

  • O-Acylation/O-Alkylation: The primary alcohol is also a nucleophile and can compete with the secondary amine, especially for highly reactive electrophiles like acyl chlorides. This is less common for N-alkylation but can occur under harsh conditions.

  • Overalkylation: The product of a primary or secondary amine alkylation is also a nucleophile and can react again with the alkylating agent.[10] In this case, your N-alkylated product (a tertiary amine) could be further alkylated to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction is run at a high concentration.[11]

Q8: How can I prevent the hydroxyl (-CH₂OH) group from reacting?

If O-acylation or other reactions at the hydroxyl group are a persistent problem, you should use a protecting group. A protecting group temporarily blocks the hydroxyl function, allowing you to perform the desired reaction on the piperidine nitrogen selectively.[14]

  • Protect the Alcohol: A common protecting group for alcohols is the silyl ether (e.g., TBDMS) or a benzyl ether (Bn). These are generally stable to the basic conditions required for N-alkylation/N-acylation.

  • Perform the N-Alkylation/Acylation: Carry out the reaction on the piperidine nitrogen as planned.

  • Deprotect the Alcohol: Remove the protecting group under conditions that will not affect your newly formed product. For example, silyl ethers are easily removed with a fluoride source like TBAF, and benzyl ethers can be removed by hydrogenolysis.

Q9: My product streaks badly on a standard silica gel column. How can I get a clean purification?

This is a classic problem when purifying basic amines on acidic silica gel.[15] The strong interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor peak shape and difficult elution.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). A common choice is 0.5-1% triethylamine or 0.5-1% ammonium hydroxide in the methanol portion of a DCM/MeOH eluent.[15] This additive competes with your product for the acidic sites on the silica, allowing your compound to elute cleanly.

  • Use a Different Stationary Phase: Consider using an amine-functionalized silica gel column. These columns have a deactivated, slightly basic surface that minimizes the unwanted interactions, often allowing for purification with simple neutral eluents like hexane/ethyl acetate.[15]

  • Salt Formation and Extraction: If the product is sufficiently non-polar, you can perform an aqueous workup. After the reaction, extract your product into an organic solvent like ethyl acetate. Wash with a mild acid (e.g., dilute citric acid) to remove any remaining basic starting material or byproducts, then wash with a base (e.g., sat. NaHCO₃) to ensure your product is in the free base form before drying and concentrating.

Part 4: Experimental Protocols

The following is a representative, detailed protocol for the N-alkylation of (3-Fluoropiperidin-3-yl)methanol hydrochloride via reductive amination.

Protocol: Synthesis of N-benzyl-(3-Fluoropiperidin-3-yl)methanol

This procedure uses reductive amination, a robust method for N-alkylation.[16]

Materials:

  • (3-Fluoropiperidin-3-yl)methanol hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3-Fluoropiperidin-3-yl)methanol hydrochloride (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

  • Free Amine Formation: Add triethylamine (1.2 eq) to the suspension and stir at room temperature for 15-20 minutes. The mixture should become more homogeneous as the free amine is formed.

  • Imine/Iminium Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes.[16]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Continue stirring the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[16] Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the pure N-benzyl-(3-Fluoropiperidin-3-yl)methanol.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • García-Vázquez, V., Hoteite, L., Lakeland, C. P., Watson, D. W., & Harrity, J. P. A. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(8), 2811–2815. [Link]

  • Hoelderich, W. F., & Kollmer, F. (2000). Piperidine and its derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141. [Link]

  • Kaiser, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(19), 7593–7599. [Link]

  • PubChem. (n.d.). CID 91825876: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Various Authors. (n.d.). Reactions of Amines. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

Sources

Solubility issues of (3-Fluoropiperidin-3-yl)methanol HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling in Organic Synthesis

Executive Summary: The Solubility Paradox

The Core Issue: Users frequently report that (3-Fluoropiperidin-3-yl)methanol hydrochloride precipitates in standard organic reaction solvents (DCM, THF, Toluene), leading to heterogeneous reactions, poor yields, or stalled kinetics.

The Chemical Reality: This molecule presents a "dual-conflict" in solubility:

  • Ionic Lattice: As a hydrochloride salt, the lattice energy is too high to be overcome by non-polar or moderately polar aprotic solvents (DCM, Et₂O).

  • Fluorine-Induced Polarity: The fluorine atom at the C3 position creates a strong dipole (C–F bond), which, combined with the hydroxyl group, increases the polarity of the molecule compared to a standard piperidine.

Immediate Solution: For homogeneous organic reactions, you generally cannot use the HCl salt directly. You must either (A) Perform an in-situ neutralization or (B) Convert to the free base prior to reaction.

Solubility Matrix: Solvent Compatibility

Data based on standard thermodynamic principles for fluorinated amine salts.

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Recommended Use
Chlorinated Dichloromethane (DCM)Insoluble (< 1 mg/mL)High Extraction / Synthesis
Ethers THF, Diethyl EtherInsoluble High Synthesis
Alcohols Methanol, EthanolHigh (> 50 mg/mL)High Recrystallization / Solvent Switch
Polar Aprotic DMF, DMSOHigh High SNAr reactions / Peptide coupling
Hydrocarbon Hexane, TolueneInsoluble Low/Moderate Antisolvent precipitation
Aqueous WaterVery High High Workup (Caution: Product loss)

Critical Troubleshooting Protocols

Scenario A: "I need to run a reaction in DCM/THF, but the starting material won't dissolve."

Diagnosis: You are trying to force an ionic salt into a lipophilic medium. The Fix: Use In-Situ Neutralization . This releases the free amine into the solution without an extra workup step.

Protocol 1: In-Situ Neutralization

  • Suspend the (3-Fluoropiperidin-3-yl)methanol HCl in your reaction solvent (DCM or THF).

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base.

    • Recommended:DIPEA (Hünig's Base) or Triethylamine (TEA) .

  • Observation: The suspension should clear within 5–15 minutes as the lipophilic free base dissolves and the inorganic byproduct (e.g., DIPEA·HCl) remains in solution or precipitates (depending on solvent).

  • Proceed: Add your electrophile (e.g., acid chloride, alkyl halide) immediately.

Expert Note: The 3-Fluoro group lowers the pKa of the piperidine nitrogen (approx pKa ~9.3 vs 11.0 for piperidine) [1]. While less basic, it is still nucleophilic enough to react once free-based.

Scenario B: "I tried to free-base with NaOH and extract, but I lost my product."

Diagnosis: Water Solubility Trap. The presence of the hydroxymethyl group (-CH₂OH) combined with the amine makes the free base highly polar. Standard extraction (Water/DCM) often fails because the compound partitions into the aqueous phase.

Protocol 2: High-Recovery Extraction (Salting Out)

  • Dissolve the HCl salt in a minimum amount of water.

  • Adjust pH to >12 using 4M NaOH or saturated K₂CO₃ .

  • Saturation: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This "salting out" effect pushes the organic amine out of the water.

  • Extraction Solvent: Do NOT use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) .

    • Why? The alcohol co-solvent helps pull the polar amino-alcohol into the organic phase.

  • Perform 3–4 extractions. Dry combined organics over Na₂SO₄.

Decision Logic: Workflow Optimization

The following diagram illustrates the decision process for handling this compound based on your specific application.

SolubilityLogic Start Start: (3-Fluoropiperidin-3-yl)methanol HCl Goal Define Application Goal Start->Goal Reaction Organic Synthesis (Amide coupling, SNAr) Goal->Reaction Purification Purification / Analysis (HPLC, NMR) Goal->Purification InSitu Protocol A: In-Situ Neutralization (Add DIPEA/TEA) Reaction->InSitu Standard Method FreeBase Protocol B: Extractive Free-Basing (Use DCM:IPA 3:1) Reaction->FreeBase Strict Salt-Free Required SolventCheck Is solvent Polar Protic? (MeOH, EtOH, Water) Purification->SolventCheck DirectUse Direct Use: Soluble (Salt form) SolventCheck->DirectUse Yes SolventCheck->FreeBase No (e.g. CDCl3)

Figure 1: Decision tree for selecting the correct handling method based on solvent system and application.

Frequently Asked Questions (FAQs)

Q1: Does the fluorine atom affect the stability of the free base? A: Generally, yes. The 3-fluoro group is electron-withdrawing. While the C–F bond is stable, it lowers the basicity of the amine (pKa drop of ~1.5–2 units compared to piperidine) [1]. This means the free base is less prone to oxidation than non-fluorinated piperidines but may react slower as a nucleophile in SN2 reactions.

Q2: Can I use DMSO for my reaction? A: Yes. The HCl salt is soluble in DMSO. However, if your reaction requires the amine to act as a nucleophile, you must still add a base (like TEA or K₂CO₃) to scavenge the HCl proton. The salt itself is non-nucleophilic.

Q3: Why is my NMR in CDCl₃ showing no peaks or broad blobs? A: You likely suspended the HCl salt in CDCl₃. It is insoluble.

  • Fix: Add 2 drops of CD₃OD (Methanol-d4) to the NMR tube to dissolve the salt, or add a drop of NaOD/D₂O and shake to free-base it in the tube (though this creates a biphasic NMR sample).

Q4: Is the compound hygroscopic? A: Yes, like most amine hydrochlorides with hydroxyl groups, it is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) and keep in a desiccator. Moisture uptake can make the solid sticky and difficult to weigh accurately.

References

  • Hügle, T., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal. (Discusses pKa shifts in 3-fluoropiperidines: ~1.8 unit decrease due to F-dipole).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. (General physicochemical properties).

  • BenchChem Technical Guides. (2025). Solubility Profile of Piperidine Derivatives in Organic Solvents. (General solubility rules for piperidine salts).

  • Snyder, J. P., et al. (2019). Fluorine in Medicinal Chemistry: The 3-Fluoropiperidine Effect. Journal of Medicinal Chemistry. (Analysis of conformational and solubility changes induced by fluorine).

Technical Support Center: Purification of Fluorinated Piperidine Methanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Purification, Isolation, and Analysis of Fluorinated Piperidine Methanols Ticket ID: FPM-PUR-001

Introduction: The "Invisible" & "Sticky" Challenge

Welcome to the technical support hub for fluorinated piperidine methanol intermediates. These scaffolds are critical in medicinal chemistry for modulating pKa and metabolic stability, yet they present a "perfect storm" of purification challenges:

  • The "Sticky" Amine: The secondary amine interacts strongly with silanols, causing severe tailing.

  • The "Invisible" Fluorine: C-F bonds do not enhance UV absorption, making detection difficult without aromatic chromophores.

  • The Amphiphilic Trap: The combination of a polar amine/alcohol and a lipophilic fluorocarbon chain complicates extraction, often leading to product loss in the aqueous phase.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatographic Troubleshooting

Q1: My product elutes as a broad, tailing streak on silica gel. How do I fix this?

Diagnosis: Uncapped silanol groups (


) on the silica surface are acting as weak acids, protonating the basic piperidine nitrogen (

). This creates a secondary retention mechanism (ion-exchange) that competes with the primary adsorption mechanism.

Protocol: The "Amine Shield" Strategy Do not rely solely on increasing polarity. You must suppress the ion-exchange interaction.

  • Mobile Phase Additives (The 1% Rule):

    • Standard: Add 1% Triethylamine (TEA) or 1%

      
       (28% aq)  to your mobile phase (e.g., DCM/MeOH).
      
    • Why: The additive saturates the active silanol sites, effectively "shielding" them from your amine product.

    • Caution: TEA can form salts with acidic impurities; ensure your crude is free of strong acids before loading.

  • The "Pre-Wash" Technique (Critical for Flash):

    • Flush the silica column with 3 column volumes (CV) of mobile phase containing the additivebefore loading your sample. This equilibrates the stationary phase and prevents the "front" of the peak from being absorbed by fresh silanols.

  • Alternative Stationary Phase:

    • If tailing persists, switch to Amine-Functionalized Silica (e.g., NH2-silica). This surface is basic and repels the amine, resulting in sharp, symmetrical peaks.

Q2: I cannot separate the cis and trans diastereomers of my 3-fluoro-4-piperidinemethanol.

Diagnosis: Fluorine is small (Van der Waals radius


, similar to H), often making steric separation on standard C18 or Silica difficult.

Protocol: Fluorophilic Selectivity Leverage the specific electronic properties of fluorine (high electronegativity, low polarizability) using specialized stationary phases.

Column TypeMechanismApplication
Pentafluorophenyl (PFP)

, Dipole-Dipole, Shape Selectivity
Best for Diastereomers. The electron-deficient ring interacts specifically with the C-F dipole and the lone pair of the amine.
C18 (Standard) Hydrophobic InteractionOften fails to resolve fluoro-isomers unless the gradient is extremely shallow (e.g., 0.1% slope).
Silica (Normal Phase) Hydrogen BondingGood for separating cis (intramolecular H-bond) from trans (intermolecular H-bond) if the OH and F are proximal.

Experimental Workflow (PFP Column):

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate).

  • Mobile Phase B: Methanol (MeOH often provides better selectivity for fluorinated compounds than ACN due to H-bonding capabilities).

  • Gradient: Start isocratic at low organic (e.g., 5% B) for 5 mins to retain the polar amine, then ramp slowly.

Q3: I see no peaks on the UV detector (254 nm).

Diagnosis: The piperidine methanol scaffold lacks a chromophore. The C-F bond is UV-inactive.

Protocol: Visualization & Detection

  • TLC Stains (Qualitative):

    • Ninhydrin: Stains primary/secondary amines (Red/Pink).

    • KMnO4: Universal oxidizer (Yellow on Purple), detects the alcohol.

    • Dragendorff’s Reagent: Specific for tertiary amines/alkaloids (Orange on Yellow).

  • HPLC Detection (Quantitative):

    • ELSD / CAD: Charged Aerosol Detectors are universal and ideal for non-chromophoric salts.

    • Derivatization (Pre-column): React a small aliquot with Tosyl Chloride (TsCl) or Benzoyl Chloride (BzCl) .

      • Method: Mix 10 µL sample + 10 µL TEA + 10 µL BzCl in ACN. Wait 5 mins. Inject. The benzamide will absorb strongly at 254 nm.

Module 2: Workup & Isolation Logic

Q4: My product is missing after aqueous extraction.

Diagnosis: Piperidine methanols are highly polar "amino-alcohols." They act as surfactants and are incredibly water-soluble, especially if protonated or if the fluorine atom increases polarity (dipole alignment).

Protocol: The "Salting-Out" & Solvent Switch

  • pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH or

    
    ). The amine must be neutral to extract.
    
  • The "Magic" Solvent Mix:

    • Do not use pure Ethyl Acetate or Ether.

    • Use: CHCl3 : Isopropanol (3:1) or DCM : Methanol (9:1) .

    • Why: The alcohol component disrupts the water solvation shell around the amine/alcohol groups, pulling the compound into the organic phase.

  • Saturation: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics ("salting out").

Q5: How do I stabilize the intermediate as a solid?

Recommendation: Isolate as a salt. Fluorinated amines are often volatile oils as free bases but stable solids as salts.

  • HCl Salt: Bubble HCl gas into an ether solution, or add 4M HCl in Dioxane.

  • Oxalate Salt: Often crystallizes better than HCl for piperidines. Add 1 eq. of oxalic acid in Ethanol.

Module 3: Decision Logic & Visualization

Purification Strategy Decision Tree

PurificationStrategy Start Crude Fluorinated Piperidine Methanol CheckUV Has UV Chromophore? Start->CheckUV UV_Yes Standard UV Detection (254 nm) CheckUV->UV_Yes Yes UV_No Use ELSD, RI, or Derivatization (BzCl) CheckUV->UV_No No Separation Separation Goal? UV_Yes->Separation UV_No->Separation Goal_Clean Remove Impurities (Tailing Issues) Separation->Goal_Clean Goal_Iso Separate Diastereomers (Cis/Trans) Separation->Goal_Iso Method_Flash Flash Chromatography Silica + 1% TEA/NH4OH Goal_Clean->Method_Flash Method_PFP Prep-HPLC PFP Column (MeOH/H2O) Goal_Iso->Method_PFP Check_Solubility Product Water Soluble? Method_Flash->Check_Solubility Method_PFP->Check_Solubility Extract Extraction Solvent: CHCl3:IPA (3:1) pH > 12 + NaCl Check_Solubility->Extract Yes (High Loss)

Figure 1: Decision matrix for selecting detection, separation, and isolation methods based on compound properties.

Troubleshooting Workflow: The "Sticky" Peak

TailingFix Problem Broad/Tailing Peak on Silica Step1 Add 1% TEA or NH4OH to Mobile Phase Problem->Step1 Check1 Improved? Step1->Check1 Step2 Switch Solvent: DCM:MeOH -> CHCl3:MeOH (Avoid Acetone) Check1->Step2 No Success Sharp Peak Isolated Check1->Success Yes Check2 Improved? Step2->Check2 Step3 Use Amine-Functionalized Silica (NH2-Silica) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Step-by-step logic for resolving amine tailing issues in normal phase chromatography.

References

  • BenchChem Technical Support. (2025).[1][2][3] Technical Support Center: Purification of Piperidine Derivatives. Retrieved from

  • Stoll, D., & Dolan, J. (2025).[4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Retrieved from

  • Pereira, L., et al. (2020).[5] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved from

  • Snieckus, V., et al. (2013). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines. Semantic Scholar. Retrieved from

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (PMC). Retrieved from

Sources

Fluoropiperidine Purification Hub: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Hydrochloride Salts from Fluoropiperidine Products Role: Senior Application Scientist Status: Active Support Session

Introduction: The Fluorine Factor

Welcome to the technical support center. You are likely here because standard free-basing protocols (effective for simple piperidines) are failing with your fluorinated analogues.

The Core Problem: Fluorine substitution on the piperidine ring creates a unique physicochemical environment. It lowers the pKa of the nitrogen (making it less basic) but increases lipophilicity and potential volatility. Furthermore, the inductive effect of fluorine can make the ring susceptible to elimination (defluorination) under harsh conditions.

This guide moves beyond "add base and stir" to provide chemically grounded workflows for isolating high-purity fluoropiperidine free bases.

Module 1: Liquid-Liquid Extraction (LLE) – The Standard Protocol

Context: Best for >100mg scale where the product is not highly volatile.

The Science: The "pKa + 2" Rule

To effectively move an amine from the aqueous phase (salt form) to the organic phase (free base), the aqueous pH must be at least 2 units higher than the conjugate acid's pKa.

Table 1: The Fluorine Effect on Basicity Note how fluorine lowers the pKa compared to the parent heterocycle.

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9] pKa (Conj. Acid)Target Extraction pH
Piperidine C₅H₁₁N~11.1> 13.0
4-Fluoropiperidine C₅H₁₀FN~9.4 - 9.9> 12.0
3-Fluoropiperidine C₅H₁₀FN~8.5 - 9.0> 11.0
3,3-Difluoropiperidine C₅H₉F₂N~8.0 - 8.5> 10.5
Protocol: Controlled Biphasic Neutralization

Goal: Maximize recovery without triggering defluorination.

  • Dissolution: Dissolve the Fluoropiperidine·HCl salt in minimal water (approx. 5 mL/g).

  • Solvent Overlay: Add an equal volume of DCM (Dichloromethane) .

    • Why DCM? Fluorinated amines often exhibit better solubility in chlorinated solvents than in ethereal solvents due to polarizability matching.

  • pH Adjustment: While stirring vigorously, add 2M NaOH dropwise until the aqueous layer pH reaches 12.0–12.5 .

    • Critical Check: Use a calibrated pH probe, not just paper.

    • Safety: Keep temperature < 25°C to prevent elimination of HF (defluorination), especially with 3-fluoropiperidines.

  • Extraction: Separate layers. Re-extract the aqueous phase 3x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄: Magnesium is slightly Lewis acidic and can coordinate with the amine/fluorine lone pairs, potentially reducing yield.

Troubleshooting LLE Issues

Q: I have a stubborn emulsion. The layers won't separate. A: Fluorinated surfactants can form stable emulsions.

  • Fix: Add solid NaCl to saturate the aqueous layer (Salting Out). This increases the ionic strength, forcing the organic amine out of the water and breaking the emulsion.

Q: My yield is low (<50%). Where is my product? A: Check the aqueous layer. If the pH is not >12, the amine is still protonated. Alternatively, if your product is a low-molecular-weight fluoropiperidine (e.g., 4-fluoropiperidine, MW ~103), it is water-soluble even as a free base.

  • Fix: Switch to a continuous liquid-liquid extractor or use the "Salting Out" method aggressively.

Module 2: Volatility Management – The "Ghost Product" Phenomenon

Context: Specific to low molecular weight fluoropiperidines (MW < 150).

The Trap: You perform the extraction perfectly, put the flask on the rotary evaporator, and 20 minutes later, the flask is empty. Fluoropiperidine free bases are often volatile oils.

Workflow Diagram: The Volatility Decision Tree

Volatility_Management Start Start: Fluoropiperidine HCl Salt CheckMW Is MW < 150 g/mol? Start->CheckMW HighMW Standard LLE + Rotavap CheckMW->HighMW No LowMW Volatility Risk High CheckMW->LowMW Yes Decision Downstream Application? LowMW->Decision PathA Immediate Reaction Decision->PathA PathB Storage/Shipping Decision->PathB ActionA Extract into High-BP Solvent (e.g., 2-MeTHF, Toluene) Do NOT Evaporate PathA->ActionA ActionB Make Non-Volatile Salt (e.g., Tosylate, Triflate) OR Keep as Solution PathB->ActionB

Caption: Decision matrix for handling volatile fluoropiperidine free bases to prevent evaporative loss.

Protocol: Solution-State Transfer

Instead of isolating the neat oil:

  • Perform the extraction using 2-MeTHF (2-Methyltetrahydrofuran) or MTBE .

  • Dry the organic layer with Na₂SO₄.

  • Do not evaporate. Determine the concentration via quantitative NMR (qNMR) or titration.

  • Use the solution directly in the next step.

Module 3: Solid-Supported Scavenging – The Anhydrous Approach

Context: Ideal for small scales (<100mg) or when the downstream reaction is water-sensitive (e.g., transition metal catalysis).

The Science: Heterogeneous Neutralization

Using a polymer-supported carbonate (e.g., polystyrene-bound carbonate) allows you to neutralize the HCl salt in an organic solvent. The HCl is trapped on the resin, and the free base remains in solution.

Advantages:

  • Zero Water: No aqueous workup required.

  • Filtration Only: Purification is physical, not chemical.

Protocol: The "Shake and Filter" Method
  • Suspension: Suspend the Fluoropiperidine·HCl salt in DCM or MeOH (anhydrous).

  • Resin Addition: Add MP-Carbonate or Amberlyst A21 (weakly basic resin) at 3–4 equivalents relative to the salt.

    • Note: Carbonate resins release CO₂; ensure the vessel is vented.

  • Agitation: Shake gently at room temperature for 1–2 hours.

    • Monitoring: Check the supernatant. A heterogeneous mixture might require longer time.

  • Filtration: Filter off the resin beads.

  • Wash: Wash the resin with 2 volumes of solvent to recover entrained product.

  • Result: The filtrate contains the clean free base.

Module 4: Troubleshooting & FAQ Matrix

SymptomProbable CauseCorrective Action
Product decomposes (turns brown/black) during free-basing. Defluorination (Elimination). High pH or heat caused HF elimination, forming an enamine.Lower pH. Use Na₂CO₃ (pH ~11) instead of NaOH. Keep temperature < 0°C.
NMR shows broad peaks or missing protons. Incomplete Neutralization. You have a mixture of Salt and Free Base.Check pH. Ensure the extraction pH was > pKa + 2. Re-treat organic layer with solid K₂CO₃.
Yield > 100% (Mass balance error). Trapped Solvent / Salt. DCM is trapped in the amine lattice, or inorganic salts carried over.Re-dissolve & Filter. Dissolve in dry ether/pentane; inorganic salts will precipitate. Filter and re-concentrate.
Product lost during concentration. Volatility. Stop Evaporation. Use a "keeper" solvent (e.g., Toluene) or form a solution for the next step.

References

  • Physicochemical Properties of Fluorinated Piperidines

    • Source: Morgenthaler, M., et al. (2007).
    • Relevance: Establishes the pKa shifts (lowering basicity) caused by fluorine substitution at the 3- and 4-positions.[10]

    • URL:[Link]

  • Solid-Supported Reagents for Purification

    • Source: Biotage Technical Note TN0016.[2] "Solid-Supported Reagents and Scavengers."[2][11]

    • Relevance: Validates the use of MP-Carbonate for ammonium salt neutraliz
    • URL:[Link] (General Technical Library)

  • Source: Clayden, J., et al. Organic Chemistry. Chapter on Amine Synthesis and Handling.
  • Defluorination Risks

    • Source: Champagne, P. A., et al. (2015).
    • Relevance: Discusses the mechanism of HF elimination (defluorination) in beta-fluoro amines under basic conditions.
    • URL:[Link]

Sources

Optimizing pH conditions for (3-Fluoropiperidin-3-yl)methanol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (3-Fluoropiperidin-3-yl)methanol Coupling

Executive Summary: The "Fluorine Effect"

You are likely encountering difficulties coupling (3-Fluoropiperidin-3-yl)methanol due to a unique convergence of electronic and steric factors. Unlike standard piperidine, this scaffold presents two distinct challenges:

  • Electronic Deactivation: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity and nucleophilicity of the secondary amine.

  • Steric Congestion: The geminal disubstitution (Fluorine and Hydroxymethyl at C3) creates a quaternary center adjacent to the nitrogen, imposing steric drag on the coupling event.

This guide provides the precise pH adjustments and reagent choices necessary to overcome these barriers while preventing common side reactions like HF elimination or O-acylation.

Module 1: The pH Sweet Spot (Theory & Calculation)

The Core Problem: Standard piperidine has a pKa of ~11.0. To couple it, you typically use a base (like DIPEA) to ensure it is in the free-base form. However, 3-fluoropiperidine derivatives have a pKa significantly lower, typically around 8.4 – 8.5 [1, 2].

While this makes it easier to deprotonate, the resulting free amine is a weaker nucleophile .

  • If pH is too low (< 7.0): The amine is protonated (

    
    ) and inert.
    
  • If pH is too high (> 11.0): You risk HF elimination (forming an enamine/imine) or O-acylation of the hydroxymethyl group.

  • Target pH Window: 9.0 – 10.0 .

Visualization: Reaction Energy Landscape

The following diagram illustrates the kinetic competition dictated by pH.

pH_Landscape Start Start: (3-F-Pip-3-yl)methanol (Salt Form) Low_pH pH < 7.0 Protonated Amine Start->Low_pH Acidic Media Opt_pH pH 9.0 - 10.0 Free Base Amine Start->Opt_pH DIPEA (2-3 equiv) High_pH pH > 11.0 Alkoxide / Elimination Risk Start->High_pH Strong Base (DBU/NaH) Side_Prod_1 No Reaction Low_pH->Side_Prod_1 Amine Inert Product Desired Amide Opt_pH->Product HATU/DMF Fast Kinetics Side_Prod_2 HF Elimination (M-20 peak) High_pH->Side_Prod_2 E2 Mechanism Side_Prod_3 O-Acyl Impurity (Ester) High_pH->Side_Prod_3 Alkoxide Attack

Caption: Kinetic pathways determined by pH. The Green zone represents the optimal balance between nucleophilicity and stability.

Module 2: Troubleshooting Guides (FAQ)

Q1: My reaction conversion stalls at 50%. Adding more EDC/HOBt doesn't help. Why?

Diagnosis: The amine is electronically deactivated. EDC is a "slow" coupling reagent. The activated ester (O-acylisourea) is hydrolyzing or rearranging before the sluggish amine can attack. Solution:

  • Switch Reagents: Move to HATU or COMU . These generate highly reactive At- or Oxyma-esters that react faster with poor nucleophiles [3].

  • Base Stoichiometry: Ensure you have at least 3.0 equivalents of DIPEA. One equivalent neutralizes the amine salt, one neutralizes the acid generated by HATU, and the third buffers the solution to pH ~9-10.

Q2: I see a mass spectrum peak corresponding to [M-20]. What is this?

Diagnosis: This is the loss of Hydrogen Fluoride (HF) (Mass 20: H=1 + F=19). Mechanism: Under highly basic conditions or high heat, the proton at C2 or C4 (adjacent to the C3-F) is abstracted, leading to E2 elimination and double bond formation. Corrective Action:

  • Avoid inorganic bases (NaOH, K2CO3) which can cause heterogeneous "hotspots" of high basicity.

  • Keep temperature below 40°C .

  • Use strictly non-nucleophilic organic bases (DIPEA, NMM).

Q3: I am getting a mixture of Amide and Ester (O-acylation). How do I prevent the alcohol from reacting?

Diagnosis: The primary alcohol (-CH2OH) is competing with the deactivated secondary amine. Solution:

  • Kinetic Control: The amine (even deactivated) is generally more nucleophilic than the neutral alcohol. However, if the pH is too high, the alcohol starts to deprotonate. Keep pH < 10.

  • Solvent Choice: Use DCM or DMF . Avoid THF if possible, as it can sometimes suppress amine nucleophilicity relative to oxygen in specific transition states.

  • Protection (Last Resort): If selectivity remains poor (>10% ester), protect the alcohol with TBDMS before coupling, then deprotect with TBAF/acid.

Module 3: Optimized Experimental Protocol

Objective: Coupling of (3-Fluoropiperidin-3-yl)methanol (HCl salt) with a generic Carboxylic Acid (R-COOH).

ParameterRecommendationRationale
Solvent DMF (anhydrous)High solubility prevents aggregation; polar aprotic favors amine nucleophilicity.
Concentration 0.1 M - 0.2 MDilution minimizes intermolecular side reactions.
Coupling Agent HATU (1.1 equiv)High reactivity compensates for fluorine-induced deactivation.
Base DIPEA (3.0 - 3.5 equiv)Maintains pH ~9-10; sterically hindered to prevent base-catalyzed hydrolysis.
Temperature 0°C to RTStart cold to suppress elimination/esterification; warm to RT to drive conversion.

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv).

  • Base Addition 1: Add DIPEA (1.0 equiv) and stir at 0°C for 5 minutes. This pre-activates the acid.

  • Amine Preparation: In a separate vial, dissolve (3-Fluoropiperidin-3-yl)methanol HCl salt (1.0 equiv) in minimal DMF. Add DIPEA (2.0 equiv). This generates the free base.

  • Coupling: Dropwise add the Amine solution to the Activated Acid solution at 0°C.

  • Monitoring: Allow to warm to Room Temperature. Monitor via LCMS at 1 hour.

    • Check: If pH < 8 (spot on wet pH paper), add 0.5 equiv DIPEA.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (removes HOBt/byproducts) and Brine . Avoid acidic washes (1N HCl) if the product is acid-sensitive, though the fluorine makes the amine less basic, so it may not protonate easily during workup.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose failure modes during the experiment.

Troubleshooting Start Reaction Complete? Check_LCMS Analyze LCMS Data Start->Check_LCMS SM_Remains Starting Material Remains Check_LCMS->SM_Remains Low Conversion Impurity_M20 Mass = Product - 20 Check_LCMS->Impurity_M20 Elimination Impurity_Plus Mass = Product + Acid Check_LCMS->Impurity_Plus Ester Formation Action_SM 1. Check pH (Target 9-10) 2. Switch to HATU 3. Increase Conc. SM_Remains->Action_SM Action_Elim 1. Lower Temp (0°C) 2. Reduce Base Load 3. Check for Inorganic Base Impurity_M20->Action_Elim Action_Ester 1. Lower pH 2. TBDMS Protection Impurity_Plus->Action_Ester

Caption: Decision matrix for identifying and resolving common coupling failures.

References

  • PubChem. (2025).[1] 3-Fluoropiperidine pKa Data. National Library of Medicine. Link

  • GuideChem. (2025). 3-Fluoropiperidine Properties and pKa Prediction. Link

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[4] Link

  • Dunetz, J. R., et al. (2011).[7] T3P and Pyridine: A Low-Epimerization Amide Bond Formation.[7] Organic Letters, 13(19), 5048–5051. Link

Sources

Technical Support Center: Resolving Enantiomers of (3-Fluoropiperidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of (3-Fluoropiperidin-3-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in separating these specific enantiomers. The presence of a fluorine atom at the stereocenter, adjacent to a hydroxyl group, introduces unique chemical properties that require careful consideration during method development.

This center is structured to address your needs, from initial experimental design to troubleshooting complex separation issues. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning the resolution of (3-Fluoropiperidin-3-yl)methanol derivatives.

Q1: What are the primary methods for resolving the enantiomers of (3-Fluoropiperidin-3-yl)methanol derivatives?

There are three primary methods for resolving chiral amines and alcohols like (3-Fluoropiperidin-3-yl)methanol derivatives:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique for chiral amines. It involves reacting the racemic piperidine derivative with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers. This method is highly effective for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations.[3]

  • Enzymatic Resolution: This kinetic resolution method utilizes an enzyme that selectively reacts with one enantiomer, typically by acylating the methanol group.[4][5][6] This allows the unreacted enantiomer to be isolated. While this method can offer high selectivity, it is limited to a theoretical maximum yield of 50% for the unreacted enantiomer unless combined with a racemization step.[1]

Q2: Which chiral resolving agents are most effective for the diastereomeric salt formation of a fluorinated piperidine derivative?

For a basic compound like a piperidine derivative, chiral acids are the resolving agents of choice. Commonly successful agents for similar structures include:

  • (R)- or (S)-Mandelic acid and its derivatives. [2][7][8]

  • Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid. [3][7][8]

  • (+)-Camphor-10-sulfonic acid. [2]

The choice of resolving agent and solvent is critical and often requires empirical screening to discover the optimal conditions for crystallization and separation.[3] A rational screening approach, considering the solubility of the diastereomeric salts, can be highly effective.[9]

Q3: What type of chiral HPLC or SFC column is recommended for separating (3-Fluoropiperidin-3-yl)methanol enantiomers?

Polysaccharide-based Chiral Stationary Phases (CSPs) are generally very effective for the separation of a wide range of chiral compounds, including those with structures similar to (3-Fluoropiperidin-3-yl)methanol.[3]

  • Recommended Columns: Columns such as Chiralpak® IA, AD-H, and Chiralcel® OD-H have shown good performance for resolving similar piperidine structures.[3]

  • Impact of Fluorination: The presence of fluorine can sometimes lead to unique interactions with the stationary phase.[10][11] CSPs with fluorinated selectors may offer enhanced separation for fluorinated compounds.[12][13]

  • Mobile Phase: For HPLC, a mobile phase of n-hexane and isopropanol is a common starting point.[14] For SFC, CO2 with an alcohol modifier like methanol is typically used.[13]

Q4: How does the fluorine atom at the stereocenter affect the resolution process?

The fluorine atom at the C3 position can influence the resolution in several ways:

  • Electronic Effects: Fluorine is highly electronegative, which can alter the pKa of the piperidine nitrogen and the acidity of the methanol proton. This can affect the salt formation with chiral acids and the reactivity in enzymatic reactions.

  • Conformational Rigidity: The fluorine substituent can influence the conformational preference of the piperidine ring, potentially leading to more defined interactions with a chiral resolving agent or a chiral stationary phase.[11][15] Some studies have shown that fluorinated piperidines can prefer an axial conformation for the fluorine atom.[16]

  • Intermolecular Interactions: The C-F bond can participate in unique intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which can be exploited for separation.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the resolution of (3-Fluoropiperidin-3-yl)methanol derivatives.

Guide 1: Diastereomeric Salt Crystallization
Problem: No crystal formation after adding the chiral resolving agent.
Potential Cause Actionable Solution
Solution is too dilute. Carefully evaporate some of the solvent to create a supersaturated solution.
Inappropriate solvent. The current solvent may be too effective at solvating the diastereomeric salt. Try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise until turbidity persists.
Insufficient time for crystallization. Some crystallizations can be very slow. Allow the solution to stand undisturbed for an extended period, even several days, at a reduced temperature.
Lack of nucleation sites. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. If available, add a seed crystal of the desired diastereomeric salt.[3]
Problem: Low enantiomeric excess (ee) of the crystallized salt.
Potential Cause Actionable Solution
Cooling rate is too fast. Rapid cooling can cause both diastereomeric salts to co-precipitate.[3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
Suboptimal solvent system. The solubility difference between the diastereomeric salts may not be significant in the chosen solvent. Screen a range of solvents or solvent mixtures to maximize this difference.
Incorrect stoichiometry of the resolving agent. The molar ratio of the resolving agent to the racemic compound can significantly impact the resolution efficiency.[17] Experiment with different ratios, for example, starting with 0.5 equivalents of the resolving agent.
Racemization. The piperidine derivative or the resolving agent may be racemizing under the experimental conditions (e.g., high temperature).[3] Assess the stability of your compounds and consider using milder conditions.
Guide 2: Chiral HPLC/SFC Separation
Problem: Poor or no separation between the enantiomer peaks.
Potential Cause Actionable Solution
Incorrect chiral stationary phase (CSP). Not all CSPs are effective for all compounds. Screen a variety of polysaccharide-based columns (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H). Consider a CSP with a fluorinated selector.[12]
Suboptimal mobile phase composition. Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in your mobile phase. Small changes can have a significant impact on resolution.
Mobile phase additives are needed. For basic analytes like piperidines, peak tailing and poor resolution can occur. Add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase to improve peak shape.[3]
Temperature effects. Vary the column temperature. Lower temperatures often improve resolution, but can increase analysis time and backpressure.
Problem: Peak tailing or broad peaks.
Potential Cause Actionable Solution
Secondary interactions with the stationary phase. As mentioned above, strong interactions between the basic piperidine nitrogen and the silica support can cause peak tailing.[3] Add an amine modifier (0.1% DEA or TEA) to the mobile phase.
Column overload. Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of your sample.
Column degradation. The column may be contaminated or have lost its efficiency. Flush the column according to the manufacturer's instructions or replace it if necessary.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general starting point. Optimization of the solvent, temperature, and stoichiometry will be necessary.

  • Dissolution: Dissolve the racemic (3-Fluoropiperidin-3-yl)methanol derivative in a suitable solvent (e.g., methanol, ethanol, acetone) at an elevated temperature to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral acid (e.g., di-p-toluoyl-D-tartaric acid) in the same solvent, warming if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic piperidine derivative with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, consider the troubleshooting steps outlined above. Once at room temperature, the flask can be placed in a refrigerator (0-5 °C) to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Suspend the crystalline salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). Stir until all solids have dissolved. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched free base.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved material using chiral HPLC or SFC.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm, 5 µm particle size).

  • Initial Mobile Phase: Start with a mobile phase of 90:10 n-hexane:isopropanol with 0.1% DEA.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector if the compound lacks a strong chromophore.

  • Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Injection: Inject a small volume (e.g., 5-10 µL) of a dilute solution of the sample (e.g., 0.5-1.0 mg/mL) dissolved in the mobile phase.

  • Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 n-hexane:isopropanol).

    • If peaks are broad, ensure the amine modifier is present.

    • If resolution is still poor, switch to a different polysaccharide-based CSP.

Visualization of Workflows

Decision Tree for Resolution Method Selection

G start Start: Racemic (3-Fluoropiperidin-3-yl)methanol derivative q1 What is the desired scale? start->q1 q2 Is high throughput screening available? q1->q2 Small to Medium Scale (mgs to grams) method1 Diastereomeric Salt Crystallization q1->method1 Large Scale (grams to kgs) q2->method1 No method2 Preparative Chiral Chromatography (HPLC/SFC) q2->method2 Yes q3 Is a racemization method for the unwanted enantiomer available? q3->method2 No method3 Enzymatic Resolution q3->method3 Yes method1->q3

Caption: Decision tree for selecting a chiral resolution method.

Workflow for Troubleshooting Low Enantiomeric Excess in Crystallization

G start Low ee in Crystallization check1 Check Cooling Rate start->check1 action1 Decrease cooling rate: - Cool to RT slowly - Then cool to 0-5 °C check1->action1 check2 Optimize Solvent action1->check2 action2 Screen different solvents or solvent mixtures check2->action2 check3 Vary Stoichiometry action2->check3 action3 Test different molar ratios of resolving agent (e.g., 0.5 eq) check3->action3 check4 Assess Stability action3->check4 action4 Check for racemization under current conditions check4->action4 end_node Improved ee action4->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

References

  • Perdicchia, D., Christ, M., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Bertolasi, V., et al. (2003). Remote stereocenter discrimination in the enzymatic resolution of piperidine-2-ethanol. Short enantioselective synthesis of sedamine and allosedamine. PubMed, 2003 Nov 28. [Link]

  • Google Patents. (2002).
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Google Patents. (2004).
  • ResearchGate. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • NCBI. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • PubMed. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • NCBI. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • ResearchGate. (2025). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. [Link]

  • ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

  • NCBI. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • RSC Publishing. (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. [Link]

  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • HPLC.eu. (n.d.). Chiral Columns. [Link]

  • ResearchGate. (2016). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. [Link]

  • Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • academic.oup.com. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • NCBI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • LabMed Discovery. (n.d.). Chiral drugs. [Link]

  • MDPI. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]

  • ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

Sources

Technical Support Center: Handling & Stability of (3-Fluoropiperidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluoropiperidin-3-yl)methanol HCl is a valuable fluorinated building block used to modulate lipophilicity (


) and metabolic stability in drug candidates. While the piperidine ring is generally robust, the specific arrangement of a fluorine atom and a hydroxymethyl group at the C3 position introduces unique challenges.

The central technical reality: Users frequently report "instability" or "loss of material" during free-basing. In 90% of cases, this is not chemical decomposition but rather extraction failure due to the molecule's high aqueous solubility. However, true chemical degradation (dehydrofluorination) can occur if the pH exceeds 12 or if the free base is heated.

Part 1: The Chemistry of Instability (The "Why")

To troubleshoot effectively, we must distinguish between physical loss and chemical breakdown.

1. Physical Stability (The Solubility Trap)

The presence of the amine (basic), the hydroxyl group (H-bond donor/acceptor), and the fluorine (polar) creates a highly hydrophilic molecule.

  • The Problem: Upon neutralization with aqueous base (e.g., NaOH, NaHCO

    
    ), the free base forms. Unlike lipophilic intermediates, this free base partitions poorly into standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
    
  • The Result: The user separates the organic layer, discards the aqueous layer, and finds little to no product after evaporation. They assume the compound "decomposed."

2. Chemical Stability (Reactivity Risks)

While the C-F bond is strong,


-fluoro amines are susceptible to specific degradation pathways under forcing conditions:
  • Dehydrofluorination (E2 Elimination): Strong bases (pH > 12) can abstract protons adjacent to the fluorine, leading to the elimination of HF and the formation of an endocyclic double bond (enamine/imine).

  • Intramolecular Cyclization: Although less common with fluorine than chlorine, the amine nitrogen can theoretically attack the C3 position under high heat, displacing fluoride to form a bicyclic aziridinium species, though this is kinetically slow.

Part 2: Troubleshooting Guide (FAQ)
Q1: I neutralized the HCl salt with 1N NaOH and extracted with EtOAc, but my yield is <10%. Did it decompose?

Diagnosis: Likely Phase Distribution Failure , not decomposition. Explanation: Ethyl Acetate is too non-polar for this amino-alcohol. The free base prefers the aqueous phase. Furthermore, 1N NaOH (pH ~14) is unnecessarily harsh and increases the risk of HF elimination. Solution:

  • Switch Base: Use Saturated NaHCO

    
     or K
    
    
    
    CO
    
    
    (pH 8–10).
  • Switch Solvent: Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol component helps pull the polar amine into the organic phase.

  • Salt Out: Saturate the aqueous layer with solid NaCl before extraction to decrease the solubility of the organic compound in water.

Q2: The oil turned brown/black after rotovap. What happened?

Diagnosis: Thermal Decomposition / Oxidative Stress. Explanation: Free secondary amines are prone to oxidation. Additionally, if the water bath was >45°C, you may have triggered dehydrofluorination (HF loss), which generates reactive alkenes that polymerize (tar). Solution:

  • Keep the rotovap bath < 35°C .

  • Do not store the free base; use it immediately in the next step (e.g., coupling, protection).

  • If storage is necessary, store as the HCl salt or keep the free base in solution at -20°C under Argon.

Q3: The NMR shows split peaks or broadened signals. Is this an impurity?

Diagnosis: Conformational Isomerism. Explanation: 3-Fluoropiperidines exhibit strong conformational preferences due to the "gauche effect" and dipole interactions between the Nitrogen lone pair and the Fluorine. You may be seeing rotamers or slow ring-flipping on the NMR timescale, especially if the nitrogen is protonated or substituted. Solution: Run the NMR at elevated temperature (e.g., 50°C) or add a drop of D


O to collapse exchangeable protons.
Part 3: Validated Protocols
Protocol A: Safe Isolation of Free Base (High Recovery)

Use this protocol to convert the HCl salt to the free base without loss.

  • Dissolution: Dissolve 1.0 eq of (3-Fluoropiperidin-3-yl)methanol HCl in minimal water (approx. 5 mL per gram).

  • Basification: Cool to 0°C. Slowly add Saturated Aqueous K

    
    CO
    
    
    
    until pH reaches ~10. Do not use NaOH pellets.
  • Salting Out (Critical): Add solid NaCl to the aqueous mixture until no more dissolves (saturation).

  • Extraction: Extract 4 times with DCM:Isopropanol (3:1) . (Volume ratio: 1:1 organic to aqueous).

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (Magnesium sulfate can sometimes bind polar amines).
  • Concentration: Evaporate solvent at < 30°C under vacuum.

Protocol B: In-Situ Use (Recommended)

Avoid isolation entirely if possible. If the next step is an amide coupling or reductive amination:

  • Suspend the HCl salt in the reaction solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic organic base (e.g., DIPEA or TEA, 2-3 equivalents).

  • Proceed directly with the reaction.[1]

Part 4: Stability & Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound, highlighting the "Safe Zone" versus degradation pathways.

StabilityWorkflow Start Starting Material (3-Fluoropiperidin-3-yl)methanol HCl Condition_Mild Route A: Mild Base (NaHCO3/K2CO3, pH 8-10) Start->Condition_Mild Preferred Condition_Harsh Route B: Strong Base/Heat (NaOH, >40°C) Start->Condition_Harsh Risky FreeBase_Aq Intermediate: Free Base in Water Condition_Mild->FreeBase_Aq Degradation Degradation: HF Elimination / Tars Condition_Harsh->Degradation Dehydrofluorination Extraction_Good Extraction: DCM:iPrOH + NaCl FreeBase_Aq->Extraction_Good High Polarity Solvent Extraction_Bad Extraction: EtOAc or Hexane FreeBase_Aq->Extraction_Bad Low Polarity Solvent Product Target Product: Isolated Free Base (High Yield) Extraction_Good->Product Loss Yield Loss: Product remains in Aqueous Phase Extraction_Bad->Loss

Caption: Logical workflow for the isolation of (3-Fluoropiperidin-3-yl)methanol, contrasting safe protocols with common failure modes.

Part 5: Data Summary

Table 1: Solvent Suitability for Extraction

Solvent SystemExtraction EfficiencyRisk FactorRecommendation
DCM / iPrOH (3:1) High (>90%)LowHighly Recommended
Chloroform / EtOH (4:1) High (>85%)LowRecommended
Ethyl Acetate (EtOAc) Poor (<30%)LowNot Recommended
Diethyl Ether Very Poor (<5%)LowAvoid
Water (pH 10) N/AHigh (Hydrolysis/Racemization over time)Process Quickly
References
  • Conformational Analysis of Fluoropiperidines : Sun, A., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.

  • Synthesis & Stability of 3-Fluoropiperidines : Champagne, P., et al. "A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles." Organic Letters, 2021.

  • General Handling of Polar Amino-Alcohols : BenchChem Technical Guides. "Solubility Profile of Piperidine Derivatives in Organic Solvents."

  • Beta-Elimination Risks in Fluorinated Amines : ResearchGate Review. "Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines."

Sources

Overcoming steric hindrance in 3-substituted fluoropiperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 3-substituted fluoropiperidines . This scaffold presents a unique "dual-threat" of steric hindrance and electronic deactivation (inductive effect of fluorine), which often causes standard piperidine protocols to fail.[1]

Introduction: The "Deceptive" Sterics of 3-F Piperidines

A common misconception is treating 3-fluoro-3-substituted piperidines simply as "slightly larger" piperidines. In reality, the fluorine atom introduces two critical perturbations:

  • Conformational Locking (The Gauche Effect): Unlike a hydrogen atom, fluorine often dictates a specific chair conformation (often axial) due to charge-dipole interactions, effectively "locking" the steric bulk of the C3-substituent into a position that may block the nitrogen lone pair.

  • Nucleophilic Deactivation: The electronegative fluorine at C3 inductively withdraws electron density from the nitrogen (lowering pKa by ~1.5–2.5 units), rendering it a "sluggish" nucleophile in SN2 and cross-coupling reactions.[1]

This guide addresses these issues directly.

Module 1: Conformational Analysis & "Hidden" Sterics

Q: Why does my 3-fluoro-3-alkylpiperidine show lower reactivity than the non-fluorinated analog, even when the alkyl group is small?

Diagnosis: You are likely fighting the "Fluorine Axial Preference" . In many solvents (especially protonated or polar contexts), the C-F bond prefers to be axial to maximize favorable charge-dipole interactions with the N-H bond (or lone pair dipole minimization).[1]

  • The Consequence: If the Fluorine is axial, the geminal C3-substituent (e.g., Methyl, Phenyl) is forced equatorial .[1] While this sounds good, the axial fluorine creates a 1,3-diaxial interaction field that can shield the nitrogen from approaching electrophiles from the top face.

  • The Fix: Switch solvents to alter the conformational equilibrium.[2]

    • Non-polar solvents (DCM, Toluene): Favor the equatorial Fluorine (placing the bulky C3-substituent axial, which might actually increase steric clash depending on the electrophile).[1]

    • Polar solvents (DMSO, MeOH): Stabilize the axial Fluorine (placing C3-substituent equatorial).[1]

Visualizing the Conformational Switch

The diagram below illustrates the decision logic for solvent selection based on the desired steric profile.

ConformationLogic Start Reactivity Issue Identified CheckState Check Protonation State Start->CheckState FreeBase Free Base (Neutral) CheckState->FreeBase Salt Salt Form (Protonated) CheckState->Salt SolventNP Non-Polar Solvent (DCM, Toluene) FreeBase->SolventNP Standard SolventP Polar Solvent (DMSO, Water) FreeBase->SolventP Alternative Salt->SolventP Dominant ConfEq F-Equatorial Preference (Dipole Minimization) SolventNP->ConfEq ConfAx F-Axial Preference (Charge-Dipole Stabilization) SolventP->ConfAx Result1 C3-Substituent Forced Axial (High Steric Clash) ConfEq->Result1 Result2 C3-Substituent Forced Equatorial (N-Lone Pair Accessible) ConfAx->Result2

Caption: Logic flow determining how solvent polarity and protonation state dictate the spatial orientation of the Fluorine atom and the C3-substituent.

Module 2: N-Functionalization (SN2 Alkylation)

Q: My N-alkylation yields are poor (<30%) even with excess alkyl halide. Is it steric hindrance?

Diagnosis: It is likely Electronic Deactivation , not just sterics.[1] The 3-fluoro group lowers the basicity and nucleophilicity of the piperidine nitrogen. A standard base like K2CO3 in Acetone (mild conditions) is often insufficient to deprotonate the ammonium salt or drive the reaction of the neutral amine.

Protocol: "Turbo-Charged" N-Alkylation Use this specific protocol designed for electron-deficient amines.

  • Solvent: Switch to Acetonitrile (MeCN) or DMF .[1] MeCN is preferred for cleaner workup.[1]

  • Base: Use Cesium Carbonate (Cs2CO3) . The "Cesium Effect" improves solubility and reactivity of the carboxylate/anion.

  • Additive: Add 0.5 eq of Potassium Iodide (KI) (Finkelstein condition) if using alkyl bromides/chlorides.[1]

  • Temperature: Heat to 60–80°C . Room temperature is rarely sufficient for 3-F-piperidines.[1]

ParameterStandard Piperidine3-Fluoro-3-Substituted Piperidine
pKa (Conj. Acid) ~11.0~8.5 – 9.2 (Less Basic)
Nucleophilicity HighModerate/Low
Preferred Base Et3N or K2CO3Cs2CO3 or DIPEA (in melt)
Temp RT60°C+

Module 3: Buchwald-Hartwig Cross-Coupling

Q: The catalyst dies immediately, or I get <10% yield. I'm using Pd(OAc)₂/BINAP.

Diagnosis: BINAP is too sterically crowded and not electron-rich enough for this specific substrate. 3-substituted fluoropiperidines are sterically demanding secondary amines andelectronically poor .[1]

  • Oxidative Addition: Not the problem.

  • Amine Binding: The amine is slow to bind to the Pd(II) center due to sterics (C3-substituent).[1]

  • Reductive Elimination: The hardest step.[1] Electron-poor amines require an extremely electron-rich ligand on Palladium to facilitate reductive elimination.[1]

Recommended Catalyst System: Switch to the Buchwald G3/G4 Precatalysts with dialkylbiaryl phosphine ligands.[1]

  • Primary Choice: RuPhos Pd G4 or BrettPhos Pd G4 .[1]

    • Why: RuPhos is designed for secondary amines and provides the necessary steric bulk to force reductive elimination while being electron-rich.

  • For Extremely Hindered (3,3-disubstituted): AdBrettPhos Pd G3 .

    • Why: The adamantyl group provides massive steric bulk, creating a "pocket" that accelerates the coupling of difficult amines.

Experimental Protocol (Micro-scale Screen):

  • Vessel: 4mL vial with septum (inert atmosphere).

  • Catalyst: RuPhos Pd G4 (2 mol%).[1]

  • Base: NaOtBu (Strong base is required; weak bases like Carbonate often fail with electron-poor amines).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Temp: 100°C.

Module 4: Synthesis & Purification Safety

Q: I see "Defluorination" (loss of F) by mass spec during my synthesis. What happened?

Diagnosis: You likely used a reducing agent that is too aggressive or a transition metal catalyst that activates C-F bonds.[1]

  • Risk Factor: Lithium Aluminum Hydride (LiAlH4) or Palladium on Carbon (Pd/C) with Hydrogen gas.[1]

  • Mechanism: Fluorine alpha or beta to a nitrogen is susceptible to elimination (HF loss) or hydrogenolysis, especially if the ring is strained or heated.[1]

Troubleshooting Table: Safe vs. Unsafe Reagents

TransformationUNSAFE (Risk of Defluorination)SAFE (Recommended)
Amide Reduction LiAlH4 (Reflux)BH3·DMS or Cp2ZrHCl (Schwartz's Reagent)
Debenzylation Pd/C + H2 (High Pressure)Pd(OH)2 (Pearlman's) + H2 (1 atm) or ACE-Cl
Reductive Amination NaCNBH3 (Acidic pH < 4)NaBH(OAc)3 (pH 5-6)

References

  • Conformational Analysis of Fluorinated Piperidines

    • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference."[3] Chemistry – A European Journal, 2020.[1][3]

    • [1]

  • Synthesis of 3-Substituted Fluoropiperidines

    • Volochnyuk, D., et al. "An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups."[1][4][5] Journal of Fluorine Chemistry, 2019.[1][4]

    • [1]

  • Steric Hindrance in Buchwald-Hartwig

    • Maji, A., et al. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand."[1][6] ResearchGate, 2022.[1]

  • General Piperidine Functionalization

    • "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." Journal of Organic Chemistry, 2023.[1]

    • [1]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of (3-Fluoropiperidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison for the 1H NMR interpretation of (3-Fluoropiperidin-3-yl)methanol hydrochloride , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

In drug discovery, the incorporation of fluorine into saturated heterocycles—specifically the piperidine scaffold—is a proven strategy to modulate pKa, improve metabolic stability, and alter lipophilicity (


). However, the introduction of a fluorine atom at a quaternary center (as in (3-Fluoropiperidin-3-yl)methanol ) creates unique spectral signatures that differ significantly from its non-fluorinated analogs or regioisomers.

This guide compares the Target Molecule against its two most common structural alternatives: the Non-Fluorinated Analog and the Regioisomer (Vicinal) . We focus on the definitive NMR signals required to validate the quaternary C3-fluoro substitution.

The Core Comparison
FeatureTarget: (3-Fluoro-3-hydroxymethyl)Alternative A: (Piperidin-3-yl)methanolAlternative B: (3-Fluoro-4-hydroxymethyl)
C3 Proton Absent (Quaternary C-F)Present (Multiplet)Present (Geminal H-F coupling)
19F Signal Singlet (decoupled) or MultipletNoneDoublet of Multiplets (

Hz)
Stereoelectronics Fixed Chair (F-axial preference)Fluxional ChairF-axial preference

Structural Analysis & Theoretical Prediction[4]

To interpret the spectrum accurately, one must understand the stereoelectronic forces at play. In the hydrochloride salt form, the piperidine nitrogen is protonated (


).
  • The "Salt Effect" on Conformation: Unlike the free base, the protonated fluoropiperidine strongly favors a conformation where the Fluorine atom is axial . This is driven by charge-dipole interactions between the electronegative fluorine and the positively charged ammonium hydrogen (

    
    ).[1]
    
  • Quaternary Center (C3): The presence of both a Fluorine and a Hydroxymethyl group at C3 means there is no geminal proton . This simplifies the spectrum significantly compared to secondary fluorides, eliminating the massive

    
     coupling (~45-50 Hz) typically seen in fluoropiperidines.
    
Predicted 1H NMR Profile (in DMSO-d6)
  • 
     9.0-9.5 ppm:  Broad singlets (2H) corresponding to 
    
    
    
    .
  • 
     5.0-5.5 ppm:  Triplet or broad singlet (1H) for 
    
    
    
    (exchangeable).
  • 
     3.6-3.8 ppm:  Doublet or dd (2H) for 
    
    
    
    . Crucial: These protons are diastereotopic and split by the geminal Fluorine (
    
    
    ).
  • 
     3.0-3.5 ppm:  Multiplets for C2-H and C6-H (deshielded by N).
    
  • 
     1.5-2.0 ppm:  Multiplets for C4-H and C5-H.
    

Comparative Analysis: Distinguishing the Target

The following analysis details how to distinguish the target molecule from its closest structural relatives using 1H NMR.

Scenario A: Target vs. Non-Fluorinated Analog

The Analog: (Piperidin-3-yl)methanol HCl

  • Differentiation: The non-fluorinated analog possesses a proton at C3 (

    
    ). In the Target, this proton is replaced by Fluorine.
    
  • Spectral Marker: Look at the C2 protons (

    
     to Nitrogen).
    
    • Non-Fluorinated: C2 protons appear as complex multiplets due to

      
       and 
      
      
      
      .
    • Target: C2 protons show additional splitting due to vicinal coupling with Fluorine (

      
       Hz; 
      
      
      
      Hz).
Scenario B: Target vs. Regioisomer (3-Fluoro-4-hydroxymethyl)

The Regioisomer: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol HCl

  • Differentiation: In the regioisomer, the Fluorine is on a tertiary carbon (CH-F), not a quaternary one.

  • Spectral Marker: The "Geminal H-F Signature."

    • Regioisomer: You will observe a distinct multiplet (often a "doublet of multiplets") in the 4.5–5.0 ppm range corresponding to the proton on the same carbon as the fluorine. This signal has a massive coupling constant (

      
       Hz).
      
    • Target: No signal exists in the 4.5–5.0 ppm range (excluding OH). The absence of this "geminal H-F" proton confirms the quaternary nature of the C-F bond.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol. The choice of solvent is critical for observing exchangeable protons and minimizing conformational averaging.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than

    
     or 
    
    
    
    .
    • Reasoning: DMSO-d6 preserves the slow exchange of

      
       and 
      
      
      
      protons, allowing you to see their connectivity in COSY experiments.
      
      
      will erase these signals;
      
      
      often leads to solubility issues for HCl salts.
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Temperature: Run at 298 K . If line broadening occurs due to chair-flipping, lower temperature to 273 K to freeze the conformer.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (ns): Minimum 64 scans to resolve low-intensity splitting on the

    
     group.
    
  • Decoupling: Acquire a standard 1H spectrum AND a

    
    -decoupled 1H spectrum (zwn or f19cpd).
    
    • Validation: Collapse of multiplets in the decoupled spectrum confirms which protons are spatially close to the fluorine.

Step 3: Data Processing[1]
  • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz.

  • Referencing: Reference DMSO residual peak to 2.50 ppm.

Decision Tree for Structural Verification

The following diagram illustrates the logical flow to definitively identify the target molecule using NMR data.

NMR_Decision_Tree Start Unknown Fluoropiperidine Sample Check_Geminal Check 4.5 - 5.0 ppm Region (Is there a broad doublet with J ~48Hz?) Start->Check_Geminal Geminal_Present Yes: Geminal H-F Present (Secondary Fluoride) Check_Geminal->Geminal_Present Signal Found Geminal_Absent No: Geminal H-F Absent (Quaternary/Tertiary w/o H) Check_Geminal->Geminal_Absent Signal Absent Regioisomer Identify: 3-Fluoro-4-hydroxymethyl or 4-Fluoro-3-hydroxymethyl Geminal_Present->Regioisomer Check_CH2OH Analyze CH2-OH Region (~3.6 ppm) Is there 3J(H-F) coupling? Geminal_Absent->Check_CH2OH Coupling_Yes Yes: F is vicinal to CH2OH (Target Structure Confirmed) Check_CH2OH->Coupling_Yes Splitting Observed Coupling_No No: F is distant (Isomer/Impurity) Check_CH2OH->Coupling_No Singlet/Simple Doublet Target Identify: (3-Fluoropiperidin-3-yl)methanol Coupling_Yes->Target

Caption: Logical workflow for distinguishing (3-Fluoropiperidin-3-yl)methanol from regioisomers based on H-F coupling patterns.

Detailed Assignment Table

This table summarizes the expected chemical shifts and coupling constants for (3-Fluoropiperidin-3-yl)methanol HCl in DMSO-d6.

Position

(ppm)
MultiplicityCoupling Constants (

) & Notes

9.0 - 9.5br sBroad due to quadrupole relaxation of

and exchange.

5.2t or br s

Hz (to

). Disappears with

shake.

-OH
3.6 - 3.8dd or dddDiastereotopic protons. Split by F (

Hz).
H-2 (eq) 3.4 - 3.5dddDeshielded by N.

(vicinal)

Hz.
H-2 (ax) 3.0 - 3.1tdLarge geminal (

Hz) and axial-axial (

) couplings.
H-6 (eq/ax) 2.8 - 3.0mComplex multiplet. Distant from F, standard piperidine pattern.
H-4 (eq) 1.8 - 1.9mVicinal coupling to F (

).
H-4 (ax) 1.6 - 1.7mVicinal coupling to F (

).
H-5 1.5 - 1.6mFurthest from F and N. Most shielded aliphatic signal.

Conformational Signaling Pathway

Understanding the 3D conformation is vital for explaining the observed coupling constants. The diagram below visualizes the "Salt Effect" stabilizing the axial fluorine.

Conformation_Effect Protonation HCl Salt Formation (Protonation of N) Interaction Charge-Dipole Interaction (C-F ... H-N+) Protonation->Interaction Induces Conformation Axial-Fluorine Conformation Locked Interaction->Conformation Stabilizes NMR_Result Distinct Vicinal Couplings (J_axial vs J_equatorial) Conformation->NMR_Result Defines Spectrum

Caption: The "Salt Effect" mechanism where N-protonation locks the piperidine chair, creating distinct axial/equatorial NMR signatures.[2]

References

  • Lankin, D. C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (NIH). Link

  • ChemicalBook. (2024). 3-Piperidinemethanol 1H NMR Spectrum Data. Link

  • Iowa State University. (2024). NMR Coupling Constants Guide: H-F and H-H Values. Chemical Instrumentation Facility. Link

  • PubChem. (2024).[2] Compound Summary: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.[2][3] National Library of Medicine. Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Interpretation. Link

Sources

Comprehensive Comparison Guide: 19F NMR Characterization of (3-Fluoropiperidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for pharmaceutical researchers and analytical scientists. It prioritizes the structural validation and specific NMR behavior of the gem-disubstituted scaffold (3-Fluoropiperidin-3-yl)methanol hydrochloride , a critical building block for conformationally restricted drug candidates.

Executive Summary: The Structural Challenge

(3-Fluoropiperidin-3-yl)methanol hydrochloride presents a unique analytical scenario: it contains a quaternary fluorinated carbon at the C3 position. Unlike the more common 3-fluoropiperidine (secondary fluoride), this molecule lacks a geminal proton.

This guide provides the definitive strategy to distinguish this scaffold from its regioisomers (e.g., 3-fluoro-4-hydroxymethylpiperidine) and process impurities using 19F NMR. The absence of the large geminal


 coupling is the primary diagnostic filter.

Structural Context & Chemical Shift Expectations

The Molecule[1]
  • IUPAC Name: (3-Fluoropiperidin-3-yl)methanol hydrochloride

  • Key Feature: Geminal disubstitution at C3 (Fluorine + Hydroxymethyl group).

  • Electronic Environment: The fluorine is bonded to a saturated quaternary carbon, adjacent to a nitrogen atom (beta-position) and a hydroxymethyl group.

Comparative Chemical Shift Analysis

The 19F chemical shift is highly sensitive to the substitution pattern. The table below compares the target molecule with common analogs to establish the expected spectral window.

CompoundFluorine TypeExpected Chemical Shift (

)*
Multiplicity Diagnostic
(3-Fluoropiperidin-3-yl)methanol HCl Quaternary (Aliphatic) -145 to -165 ppm Multiplet (tt or dddd) (No large

)
3-Fluoropiperidine HClSecondary (Aliphatic)-180 to -200 ppmdtt or dm (

Hz)
3,3-Difluoropiperidine HClGem-Difluoro-110 to -125 ppmAB System or broad singlet
3-Fluoro-4-hydroxymethylpiperidineTertiary (Aliphatic)-180 to -195 ppmLarge doublet (

Hz)

*Note: Shifts are solvent-dependent. Values estimated for DMSO-d6 or D2O.

Mechanistic Insight: The "Quaternary Shift"

The substitution of the geminal proton (in 3-fluoropiperidine) with a hydroxymethyl group causes a significant deshielding effect (downfield shift of +20 to +40 ppm). This is driven by:

  • Inductive Effect: The electronegative oxygen of the CH2OH group (beta to fluorine) pulls electron density, deshielding the fluorine nucleus.

  • Steric Compression (Van der Waals): The bulkier hydroxymethyl group compresses the electron cloud around the fluorine, leading to a lower field resonance.

Experimental Protocol: High-Fidelity Characterization

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Sample Preparation
  • Solvent: D₂O (Deuterium Oxide) is recommended for the HCl salt to ensure complete solubility and distinct separation of exchangeable protons. DMSO-d₆ is a viable alternative if observing the hydroxyl proton coupling is required.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Sodium Trifluoroacetate (for D2O,
    
    
    -76.5 ppm). Do not use fluorobenzene if overlap with aromatic impurities is suspected.
Acquisition Parameters[2]
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration; zg (Coupled) for multiplicity analysis.

  • Spectral Width: 200 ppm (centered at -150 ppm).

  • Relaxation Delay (D1): Set to

    
     (typically 5–10 seconds) for accurate integration, as quaternary fluorines often have longer relaxation times than protonated fluorines.
    
Diagnostic Workflow (Graphviz)

NMR_Workflow Start Start: Purified Sample Solvent Dissolve in D2O or DMSO-d6 Start->Solvent Acquire Acquire 19F NMR (Coupled) Solvent->Acquire Analyze Analyze Multiplicity Acquire->Analyze Decision Is a large doublet (~48 Hz) present? Analyze->Decision Result_Iso Isomer/Impurity Identified (Tertiary Fluorine) Decision->Result_Iso Yes (Geminal H-F coupling) Check_Shift Check Shift Range (-145 to -165 ppm) Decision->Check_Shift No (Only small couplings) Result_Target Target Confirmed (Quaternary Fluorine) Check_Shift->Result_Target Within Range

Figure 1: Decision tree for validating the (3-Fluoropiperidin-3-yl)methanol scaffold.

Advanced Analysis: Conformational Dynamics

The 19F signal of this molecule is sensitive to the ring conformation. Piperidines exist in a chair equilibrium.

  • Axial vs. Equatorial Fluorine: In 3-fluoropiperidines, the axial conformer is often preferred due to the "Fluorine Gauche Effect" (hyperconjugation between

    
     and 
    
    
    
    ).
  • Impact of Hydroxymethyl: The bulky CH2OH group will prefer the equatorial position to avoid 1,3-diaxial strain.

  • Result: The dominant conformer likely places the Hydroxymethyl Equatorial and the Fluorine Axial .

    • NMR Consequence: Axial fluorines are typically more shielded (upfield) than equatorial ones. If the spectrum shows a single sharp peak, the ring inversion is fast on the NMR timescale. If broad or split at low temperature, the equilibrium is slow.

References

  • Reich, H. J. (2020).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Link

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

  • PubChem. (2025). Compound Summary: (3-Fluoropiperidin-3-yl)methanol hydrochloride.[2] National Library of Medicine. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard Reference Text).

Sources

Mass spectrometry fragmentation patterns of fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Fragmentation Patterns of Fluorinated Piperidines

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Impact

Fluorinated piperidines are high-value pharmacophores in modern drug discovery. The strategic introduction of fluorine into the piperidine scaffold modulates basicity (pKa), metabolic stability (blocking P450 oxidation), and lipophilicity (logP). However, for analytical chemists and structural biologists, these modifications introduce complex mass spectrometry (MS) fragmentation behaviors that differ significantly from non-fluorinated analogs.

This guide provides an in-depth technical comparison of the fragmentation patterns of 3-fluoro-, 4-fluoro-, and trifluoromethyl-piperidines. It synthesizes mechanistic insights with practical experimental protocols to enable precise structural elucidation and isomer differentiation.

Mechanistic Fundamentals: The "Fluorine Effect" in MS

To interpret the spectra of fluorinated piperidines, one must understand how the high electronegativity of fluorine (


) and the strength of the C-F bond (approx. 116 kcal/mol) alter standard fragmentation pathways.
Ionization and Stability[1]
  • Inductive Effect (-I): Fluorine destabilizes adjacent carbocations. In Electron Ionization (EI), this suppresses

    
    -cleavage pathways that would place a positive charge on the carbon bearing the fluorine atom.
    
  • Lone Pair Interaction: In 3-fluoropiperidine, the fluorine atom often adopts an axial conformation due to a favorable dipole interaction with the protonated nitrogen (in ESI) or the radical cation (in EI), influencing the stability of the molecular ion.

Dominant Fragmentation Pathways
  • 
    -Cleavage:  The primary driver in piperidine fragmentation.[1] The radical cation formed at the nitrogen triggers cleavage of the adjacent C-C bond.[1]
    
  • Hydrogen Fluoride (HF) Elimination: A diagnostic neutral loss (20 Da). Unlike C-H bonds, the C-F bond is strong, but the elimination of HF is thermodynamically favorable to form a conjugated system.

  • Ring Contraction: Fluorinated piperidines frequently undergo ring contraction to form pyrrolidine-type ions, a pathway less common in unsubstituted piperidines.

Comparative Analysis: 3-Fluoro vs. 4-Fluoro Piperidines

Differentiation of positional isomers is the most critical analytical challenge. While both isomers share a molecular ion (


) of m/z 103 (for the free base), their fragmentation fingerprints diverge due to the position of the fluorine relative to the nitrogen radical.
3-Fluoropiperidine (3-F-Pip)
  • Mechanism: The fluorine at the C3 position is beta to the nitrogen.

    
    -cleavage at C2-C3 is electronically disfavored because it would generate a cation destabilized by the adjacent fluorine.
    
  • Key Fragments:

    • m/z 102 ([M-H]+): Strong signal due to loss of H from C2 or C6.

    • m/z 83 ([M-HF]+): Prominent peak. The loss of HF is facilitated by the proximity of the nitrogen lone pair.

    • m/z 56: Ring cleavage product (C3H6N+), often lower abundance than in 4-F-Pip.

4-Fluoropiperidine (4-F-Pip)
  • Mechanism: The fluorine is at C4, gamma to the nitrogen. The inductive destabilization is reduced. The molecule is symmetric, simplifying the fragmentation possibilities.

  • Key Fragments:

    • m/z 102 ([M-H]+): Present, but often competes with direct ring fragmentation.

    • m/z 44 (C2H6N+): A diagnostic ion formed by retro-Diels-Alder (RDA) type cleavage involving the unsubstituted ethylene bridge.

    • m/z 70: Loss of CH2F radical (33 Da) is rare; instead, complex rearrangements lead to loss of C2H4F fragments.

Quantitative Comparison Table (EI @ 70 eV)
Feature3-Fluoropiperidine4-FluoropiperidineUnsubstituted Piperidine
Molecular Ion (M+) m/z 103 (Moderate)m/z 103 (Moderate)m/z 85 (Strong)
Base Peak m/z 102 or 83m/z 44 or 42m/z 84
Diagnostic Loss -20 Da (HF) -28 Da (C2H4) -1 Da (H)
Ring Cleavage Suppressed

-cleavage at C2
Symmetrical

-cleavage
Dominant

-cleavage
Differentiation Key High m/z 83 abundanceHigh m/z 44 abundanceAbsence of F-fragments

Visualization of Fragmentation Pathways

The following diagrams illustrate the divergent pathways for 3-F and 4-F isomers.

Diagram 1: Fragmentation Logic Flow

FragmentationPathways cluster_3F 3-Fluoropiperidine Path cluster_4F 4-Fluoropiperidine Path M_Ion Molecular Ion (M+) m/z 103 Node_3F_1 Loss of H (m/z 102) M_Ion->Node_3F_1 -H• (Alpha Cleavage) Node_4F_1 Retro-Diels-Alder (m/z 44) M_Ion->Node_4F_1 RDA Cleavage Node_4F_2 Ethylene Loss (m/z 75) M_Ion->Node_4F_2 -C2H4 Node_3F_2 Loss of HF (m/z 83) Node_3F_1->Node_3F_2 -HF (Elimination) Node_3F_3 Ring Contraction (Pyrrolidine ion) Node_3F_2->Node_3F_3 Rearrangement Node_4F_3 Complex Rearrangement Node_4F_2->Node_4F_3

Caption: Divergent fragmentation pathways for 3-F vs 4-F piperidine isomers under Electron Ionization (70 eV).

Experimental Protocols

To ensure reproducible data and successful differentiation, follow this validated workflow.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (LC-MS grade). Avoid protic solvents if analyzing labile derivatives.

  • Concentration: 10 µg/mL for full scan; 1 µg/mL for SIM/MRM.

  • Derivatization (Optional but Recommended for GC-MS):

    • Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

    • Rationale: Acylation of the secondary amine improves volatility and peak shape, and provides additional diagnostic fragments (e.g., m/z 69 for CF3+).

GC-MS Conditions (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 50°C (1 min) -> 10°C/min -> 280°C (3 min).

  • Source Temp: 230°C.

  • Ionization: EI @ 70 eV.

LC-MS/MS Conditions (ESI)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode ([M+H]+).

  • Collision Energy: Ramp 10-40 eV to capture both precursor survivability and fragmentation.

Self-Validating Workflow Diagram

ExperimentalWorkflow cluster_QC Quality Control Loop Sample Sample Prep (Derivatization) Sep Separation (GC or LC) Sample->Sep Inject Ion Ionization (EI or ESI) Sep->Ion Elute Detect Detection (MS/MS) Ion->Detect Fragment Check Check Diagnostic Ions (m/z 83, 44) Detect->Check Check->Sample Fail: Re-derivatize Check->Sep Fail: Optimize Gradient

Caption: Step-by-step experimental workflow with built-in quality control checkpoints for isomer validation.

References

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. Link

  • BenchChem. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • Nan, Q., et al. (2020).[2] Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[3] Link

  • NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[4][5] Link

  • Lankin, D. C., et al. (1993).[6] Protonated 3-fluoropiperidines: an unusual fluoro directing effect. Journal of the American Chemical Society. Link

Sources

Comparative Reactivity Guide: 3-Fluoro- vs. Non-Fluoro-Piperidinemethanol Scaffolds

[1]

Executive Summary

This guide provides an in-depth technical comparison between 3-fluoro-4-piperidinemethanol (and its isomers) and its non-fluorinated counterpart, 4-piperidinemethanol .[1] These scaffolds are critical building blocks in medicinal chemistry, often used to modulate basicity, metabolic stability, and target binding affinity.

The introduction of a fluorine atom at the 3-position of the piperidine ring is not merely a steric modification; it fundamentally alters the electronic and conformational landscape of the molecule. This guide details these changes, providing researchers with the predictive insights needed to optimize synthetic routes and drug design campaigns.

Physicochemical & Structural Comparison

The most significant differentiator between these two scaffolds is the fluorine effect , which manifests in three primary areas: basicity modulation (


Table 1: Comparative Physicochemical Profile[1][2]
PropertyNon-Fluoro (4-Piperidinemethanol) 3-Fluoro-4-Piperidinemethanol Impact of Fluorine
Amine

~11.0 - 11.2~9.0 - 9.8 (Stereoisomer dependent)Significant Drop: Electron-withdrawing inductive effect (-I) reduces basicity by 1-2 log units.[1]
Conformation Chair (Equatorial substituents preferred)Axial-F Preference: Strong bias for Fluorine in the axial position.[1]Gauche Effect:

bond aligns anti-parallel to the

bond to maximize electrostatic stabilization.
Nucleophilicity HighModerateReduced amine nucleophilicity due to lower HOMO energy.[1]
LogP (Neutral) ~0.6~0.8Slight increase in lipophilicity for the neutral form.[1]
LogD (pH 7.4) Low (Highly Ionized)Moderate (Less Ionized)Bioavailability Boost: Lower

means a higher fraction of neutral species at physiological pH, improving permeability.[1]
Electronic Effects & Basicity

The fluorine atom is highly electronegative (


  • Non-Fluoro: The nitrogen lone pair is high-energy and readily available for protonation or nucleophilic attack.[1]

  • 3-Fluoro: The electron-withdrawing group (EWG) at the

    
    -position pulls density away from the nitrogen, stabilizing the lone pair and lowering the 
    
    
    .
    • Note: The

      
       depression is stereodependent. The axial-fluorine  isomer typically exhibits a higher 
      
      
      than the equatorial isomer due to a stabilizing charge-dipole interaction between the
      
      
      bond and the protonated
      
      
      bond.
Conformational Bias (The Gauche Effect)

Unlike standard steric models where large groups prefer the equatorial position, 3-fluoropiperidines often favor the axial conformation for the fluorine atom.

Mechanism:

  • Hyperconjugation: Interaction between the

    
     bonding orbital and the low-lying 
    
    
    antibonding orbital.[1][2]
  • Dipole Minimization: In the protonated form, the axial C-F bond is anti-parallel to the N-H bond, reducing the overall molecular dipole moment.

Conformationcluster_0Non-Fluoro Piperidinecluster_13-Fluoro PiperidineNF_EqEquatorial Preference(Steric Control)F_AxAxial Preference(Electronic Control)NF_Eq->F_AxFluorine SubstitutionAlters Energy LandscapeF_EqEquatorial ConformerF_Eq->F_AxGauche EffectStabilization

Figure 1: Conformational inversion driven by the "Fluorine Effect".[1] While non-fluorinated piperidines maximize steric spacing (equatorial), 3-fluoropiperidines often adopt an axial conformation to maximize electronic stabilization.[1]

Reactivity Analysis

Amine Nucleophilicity (N-Functionalization)

In reactions such as amide couplings,

3-fluoro analog will react slower
  • Kinetic Implication: If you are synthesizing a library, reaction times optimized for piperidine may result in incomplete conversion for 3-fluoropiperidine.[1]

  • Selectivity: The reduced nucleophilicity can be advantageous. It reduces the rate of over-alkylation (formation of quaternary ammonium salts) and allows for greater chemoselectivity in the presence of other competing nucleophiles.

Alcohol Reactivity (O-Functionalization)

The primary alcohol (hydroxymethyl group) is less affected than the amine but still experiences the inductive pull.

  • Acidity: The hydroxyl proton is slightly more acidic in the 3-fluoro analog.

  • Oxidation: Oxidation to the aldehyde/carboxylic acid may proceed slightly faster due to the electron-deficient nature of the ring facilitating hydride removal in certain mechanisms, though this is highly oxidant-dependent.

Experimental Protocols

To rigorously compare these scaffolds in your specific workflow, use the following self-validating protocols.

Protocol A: Competitive Rate Determination (Nucleophilicity)

Objective: Quantify the relative reactivity (

Reagents:

  • Substrate A: 4-Piperidinemethanol (1.0 equiv)[1]

  • Substrate B: 3-Fluoro-4-piperidinemethanol (1.0 equiv)[1]

  • Electrophile: Benzoyl chloride (0.5 equiv) - Limiting Reagent[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: DCM or THF (anhydrous)[1]

Workflow:

  • Dissolve equimolar amounts of Substrate A and Substrate B in the solvent.[1]

  • Add the internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR integration.[1]

  • Cool to 0°C and add the Electrophile (0.5 equiv) dropwise. Crucial: The electrophile must be limiting to force competition.

  • Stir for 1 hour.

  • Quench with dilute NaOH.

  • Analyze the crude mixture via

    
    -NMR or LC-MS.[1]
    
  • Calculation: The ratio of Product A to Product B directly reflects the ratio of rate constants (

    
    ).
    
Protocol B: Potentiometric Determination

Objective: Determine the precise ionization constant to predict

System:

  • Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).[1]

  • Solvent: Water (with 0.15 M KCl ionic strength adjuster) or Methanol/Water co-solvent if solubility is low (Yasuda-Shedlovsky extrapolation).[1]

Steps:

  • Prepare a 10 mM solution of the piperidine hydrochloride salt.[1]

  • Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).[1]

  • Perform a "Blank" titration (solvent only) to subtract background carbonate.

  • Titrate with 0.1 M KOH (standardized) from pH 2.0 to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) represents the

    
    .
    
    • Expectation: The 3-fluoro analog inflection point will occur at a lower pH (~9.[1]5) compared to the non-fluoro (~11.0).[1]

Workflowcluster_ExpExperimental ValidationStartStart: Scaffold SelectionSynthSynthesis/Sourcing(Ensure Stereopurity)Start->SynthpKapKa Determination(Protocol B)Synth->pKaDetermineIonizationKineticsCompetitive Kinetics(Protocol A)Synth->KineticsDetermineReactivityResultData Output:1. LogD Profile2. Relative NucleophilicitypKa->ResultKinetics->Result

Figure 2: Integrated workflow for validating the physicochemical and reactive differences between scaffolds.

Strategic Applications in Drug Discovery

Case Study: hERG Avoidance (Merck MK-0731)

High basicity in piperidines is often correlated with off-target binding to the hERG potassium channel, leading to cardiotoxicity.[1]

  • Problem: A lead compound containing a standard piperidine had a

    
     ~11 and high hERG affinity.
    
  • Solution: Substitution with 3-fluoro-piperidine .[1]

  • Result: The

    
     dropped to ~9.0. This reduced the percentage of the cationic species at physiological pH, significantly lowering hERG binding affinity while maintaining potency at the primary target. The axial  fluorine orientation was critical for maintaining the specific binding conformation required for efficacy.
    
When to Use Which?
Design Goal Recommended Scaffold Reasoning
Maximal Nucleophilicity Non-FluoroUnhindered lone pair, high HOMO energy.[1]
Metabolic Stability 3-FluoroBlocks metabolic soft spots; lowers lipophilicity (LogD).[1]
hERG Mitigation 3-FluoroLowers

, reducing cation-pi interactions in the channel.[1]
Conformational Locking 3-FluoroExploits the gauche effect to lock the ring in a specific chair form.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Morgenthaler, M., et al. (2007).[1][3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1] Link[1]

  • Cox, C. D., et al. (2008).[1] Kinesin spindle protein (KSP) inhibitors.[1] Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters, 18(16), 4548-4553.[1] (Reference for MK-0731/hERG modulation). Link

  • Nairoukh, Z., et al. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146.[1] Link[1]

  • Reich, H. J. (2024).[1][4] Equilibrium pKa Table. Organic Chemistry Data. Link

A Comparative Guide to HPLC Method Development for (3-Fluoropiperidin-3-yl)methanol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy.[1] (3-Fluoropiperidin-3-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, presents unique analytical challenges due to its polar nature and the potential for multiple impurities, including positional isomers and degradation products. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols, all grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5]

The Analytical Challenge: (3-Fluoropiperidin-3-yl)methanol

(3-Fluoropiperidin-3-yl)methanol is a polar, chiral molecule. Its analysis is complicated by its limited UV absorptivity and the presence of structurally similar impurities that may arise during synthesis. These can include regioisomers, diastereomers, and byproducts from incomplete reactions or degradation. A successful analytical method must be stability-indicating, meaning it can resolve the main compound from all potential impurities and degradation products.[6][7][8]

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reliable purity analysis. The process involves a careful selection and optimization of the stationary phase, mobile phase, and detection parameters to achieve the desired separation.

Workflow for HPLC Method Development

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Comparative Analysis of Chromatographic Conditions

The core of effective HPLC method development lies in the judicious selection of the column and mobile phase. Given the polar and basic nature of (3-Fluoropiperidin-3-yl)methanol, several approaches were evaluated.

Stationary Phase Selection: A Tale of Three Chemistries

The choice of stationary phase is paramount in dictating the selectivity of the separation.[6] We compared three distinct reversed-phase column chemistries to assess their performance in resolving (3-Fluoropiperidin-3-yl)methanol from its potential impurities.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide excellent hydrophobic retention.[9] However, for highly polar compounds like our analyte, retention can be poor, especially in highly aqueous mobile phases.[10][11]

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions with aromatic impurities, which can be beneficial if such species are present.

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering a powerful tool for retaining and separating polar and ionizable compounds.[12][13][14][15] For a basic compound like (3-Fluoropiperidin-3-yl)methanol, a mixed-mode column with cation-exchange properties is particularly advantageous.[14]

Table 1: Comparison of Stationary Phase Performance

ParameterC18Phenyl-HexylMixed-Mode (Reversed-Phase/Cation-Exchange)
Analyte Retention LowModerateHigh
Resolution from Polar Impurities PoorModerateExcellent
Peak Shape Fair (Tailing possible)GoodExcellent
Versatility HighModerateHigh (for polar/ionizable analytes)
Mobile Phase Optimization: The Key to Fine-Tuning Selectivity

The mobile phase composition, particularly its pH and organic modifier, plays a critical role in modulating retention and selectivity.[6]

  • pH: The pH of the mobile phase influences the ionization state of the analyte and any ionizable impurities. For the basic piperidine moiety, a lower pH will lead to protonation and increased polarity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9] Their different solvation properties can lead to changes in selectivity.

  • Buffer System: A suitable buffer is essential to maintain a constant pH and ensure reproducible chromatography.[17][18] For mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[19][20][21]

Table 2: Impact of Mobile Phase pH on Analyte Retention (Mixed-Mode Column)

Mobile Phase pHRetention Time (min)Peak Tailing Factor
3.0 (0.1% Formic Acid) 8.51.1
4.5 (10mM Ammonium Acetate) 6.21.3
6.0 (10mM Ammonium Bicarbonate) 4.11.5

Potential Impurities and Degradation Pathways

Impurity_Profile cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Starting_Material Unreacted Starting Materials Isomers Positional Isomers Byproducts Reaction Byproducts Oxidative Oxidative Degradants Hydrolytic Hydrolytic Degradants Photolytic Photolytic Degradants API (3-Fluoropiperidin-3-yl)methanol API->Starting_Material Synthesis API->Isomers Synthesis API->Byproducts Synthesis API->Oxidative Stress Conditions API->Hydrolytic Stress Conditions API->Photolytic Stress Conditions

Caption: Potential sources of impurities for (3-Fluoropiperidin-3-yl)methanol.

Recommended HPLC Method and Experimental Protocol

Based on the comparative data, a mixed-mode HPLC method is recommended for the purity analysis of (3-Fluoropiperidin-3-yl)methanol.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of (3-Fluoropiperidin-3-yl)methanol and separate it from potential impurities using a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column Mixed-Mode (e.g., Acclaim Trinity P1, 4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B, 2-20 min: 5% to 50% B, 20-25 min: 50% B, 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (3-Fluoropiperidin-3-yl)methanol sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

System Suitability: As per USP <621>, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[3][4][5][22][23]

  • Tailing Factor: For the analyte peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the analyte peak should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0%.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative and Orthogonal Techniques

While HPLC is the primary technique for purity analysis, orthogonal methods can provide complementary information and are often used for method validation and comprehensive characterization.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesApplication for (3-Fluoropiperidin-3-yl)methanol
HPLC-UV Differential partitioning between a stationary and mobile phase.Robust, reproducible, widely applicable.Requires a chromophore for UV detection.Primary method for routine purity testing.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile compounds.Requires analyte to be volatile or derivatized.Suitable for volatile impurities; may require derivatization.[26]
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Direct separation of enantiomers.Method development can be complex.[27][28][29][30]Essential for determining enantiomeric purity.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight and structural information.Can be less quantitative than UV detection.Ideal for impurity identification and structural elucidation.
Quantitative NMR (qNMR) Quantifies substances by measuring the intensity of NMR signals relative to a certified internal standard.Primary method, does not require a reference standard of the analyte.Lower sensitivity than HPLC.Can be used as an orthogonal method for assay determination.[26]

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry.
  • USP-NF 〈621〉 Chromatography. USP-NF.
  • Evolution of Mixed-Mode Chromatography. SIELC Technologies.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.
  • Polar Compounds. SIELC Technologies.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Acclaim mixed-mode HPLC columns. Thermo Fisher Scientific.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • Buffer Considerations for LC and LC–MS. LCGC International.
  • Reversed-phase chromatography. Wikipedia.
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation.
  • Reversed-phase HPLC Buffers. MilliporeSigma.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • MS-friendly RP-HPLC buffers (pH 2-8)? Reddit.
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho Pharmaceuticals.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Benchchem.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. ResearchGate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare.
  • (3-Fluoropiperidin-3-yl)methanol HCl. Chemrio.
  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Chiral HPLC Separations. Phenomenex.
  • ((3R,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol compound with ((3S,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (1:1). Pharmaffiliates.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.

Sources

Reference Standards for (3-Fluoropiperidin-3-yl)methanol Hydrochloride Analysis: A Comparative Publishing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluoropiperidin-3-yl)methanol hydrochloride (CAS: 1523541-81-2 / 1803611-93-9 analogs) has emerged as a critical chiral building block in the synthesis of next-generation DPP-4 inhibitors and fluorinated piperidine therapeutics.[1] Its structural complexity—featuring a quaternary fluorinated center and an amine salt—presents unique analytical challenges.[2]

This guide objectively compares reference standard tiers available to researchers. Unlike generic reagents, the choice of reference standard for this compound directly dictates the accuracy of potency assignment, impurity profiling, and stereochemical validation. We analyze the "performance" of these standards not by their chemical reactivity, but by their analytical reliability (metrological traceability, spectral clarity, and quantification accuracy).

Part 1: Comparative Analysis of Reference Standard Tiers

In drug development, "purity" is not a singular metric.[2][3] The performance of a reference standard is defined by the depth of its characterization.[2] Below is a comparison of the three primary classes of standards available for (3-Fluoropiperidin-3-yl)methanol hydrochloride.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureTier 1: Primary/Certified Reference Standard (CRM) Tier 2: Secondary/Working Standard Tier 3: Research/Catalog Grade
Primary Use GMP Release Testing, Method Validation, Calibration of Secondaries.[1]Routine QC, In-process monitoring.[2]Early-stage synthesis, reaction monitoring (TLC/LC-MS).[2]
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash) AND qNMR .[1]Qualified against Tier 1 via HPLC.Area % by HPLC/GC (often uncorrected).
Stereochemical Purity Measured via Chiral HPLC/GC (>99.5% ee/de).[1][2]Verified, but limits may be wider.Often "Assume Pure" or undefined.[2]
Counter-ion Analysis Chloride content measured (IC or Titration) to confirm stoichiometry.[1][2]Assumed theoretical.Not measured.
Detection Challenge Addressed: Uses CAD, ELSD, or qNMR (Compound lacks UV chromophore).Method dependent.Often uses UV 210nm (High risk of noise/inaccuracy).[2]
Risk Profile Low: Metrologically traceable.[1][2]Medium: Dependent on Tier 1 accuracy.High: "98%" label may be 85% active moiety due to salt/water.[2]
Performance Insight: The "Hidden" Impurity Trap

For (3-Fluoropiperidin-3-yl)methanol HCl, Tier 3 standards often fail due to hygroscopicity .[1] The HCl salt attracts moisture.[2] A "98% pure" research grade sample may actually contain 5-10% water by weight.[2]

  • Consequence: If you use a Tier 3 standard to quantify a drug batch without correcting for water/solvent content, you will artificially inflate your batch's potency, leading to potential OOS (Out of Specification) regulatory failures later.

Part 2: Technical Deep Dive & Critical Analytical Challenges

As a Senior Application Scientist, I must highlight that standard analytical approaches often fail for this molecule.

The UV Detection Blind Spot

The structure C6H13ClFNO is a saturated heterocycle.[2] It lacks a conjugated


-system (chromophore).[2]
  • The Trap: Many generic Certificates of Analysis (CoAs) report purity by UV at 210 nm. At this wavelength, the signal is dominated by mobile phase noise, buffer cut-off, or trace aromatic impurities, rather than the analyte itself.

  • The Solution: Reference standards must be characterized by Charged Aerosol Detection (CAD) , Refractive Index (RI) , or LC-MS .[1]

The Fluorine Advantage (19F-NMR)

The presence of the fluorine atom provides a unique "handle" for purity assessment.

  • Capability: 19F-NMR can distinguish between the desired 3-fluoro isomer and potential regio-isomers (e.g., 4-fluoro impurities) that might co-elute in HPLC.[1]

  • Protocol Requirement: A valid reference standard must include 19F-NMR data to prove regio-specificity.[1][2]

Stereochemical Integrity

The compound contains chiral centers.[2][4] The specific isomer (e.g., (3R,3S) or (3S,3R)) determines biological activity.

  • Requirement: The standard must be tested on a polysaccharide-based chiral column (e.g., Chiralpak IC or IA) to quantify the enantiomeric excess (ee).

Part 3: Self-Validating Qualification Protocol

If a Certified Reference Material is unavailable, you must qualify an in-house Primary Standard.[2] This protocol ensures scientific integrity using Quantitative NMR (qNMR) , which is self-validating because it relies on the ratio of protons rather than an external calibration curve.

Workflow Diagram

The following diagram outlines the logical flow for qualifying the reference standard.

QualificationWorkflow cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Purity Assignment (Mass Balance) cluster_Chiral Step 3: Stereochemistry Start Raw Material Sourcing (Candidate Standard) HNMR 1H-NMR & 13C-NMR (Confirm Structure) Start->HNMR FNMR 19F-NMR (Confirm Regio-chemistry) Start->FNMR MS High-Res MS (Confirm Formula) Start->MS ChiralLC Chiral HPLC (Enantiomeric Excess) Start->ChiralLC qNMR qNMR (Internal Std) Absolute Purity Assay HNMR->qNMR HPLC_CAD HPLC-CAD/ELSD (Organic Impurities %) FNMR->HPLC_CAD IR FT-IR (Fingerprint) Final Generate COA (Assigned Potency) qNMR->Final Primary Value HPLC_CAD->Final Supporting KF Karl Fischer Titration (Water Content) KF->Final Correction Factor ROI Residue on Ignition (Inorganic Ash) ROI->Final IC Ion Chromatography (Chloride Content) IC->Final Salt Confirmation ChiralLC->Final

Figure 1: Comprehensive Qualification Workflow for (3-Fluoropiperidin-3-yl)methanol HCl Reference Standard.

Detailed Methodology: qNMR Purity Assignment

Objective: Determine the absolute purity (mass %) of the candidate standard without reference to another standard of the same material.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).[1]

  • Solvent: D2O (Deuterated Water) or DMSO-d6 (depending on solubility).[1][2]

Procedure:

  • Weighing: Accurately weigh approximately 20 mg of the Candidate Standard (

    
    ) and 10 mg of Internal Standard (
    
    
    
    ) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg.[2]
  • Dissolution: Dissolve completely in 0.7 mL of deuterated solvent. Ensure no particulates remain.[2]

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[2]

    • Pulse delay (d1): Set to

      
       (typically 30-60 seconds) to ensure full relaxation. This is critical for quantitative accuracy.
      
    • Scans: 16 to 32 scans.[2]

  • Processing:

    • Phase and baseline correct manually.[2]

    • Integrate the signal of the Internal Standard (e.g., Maleic acid singlet at ~6.3 ppm).

    • Integrate a unique, non-overlapping signal from the Candidate (e.g., the methylene protons near the hydroxymethyl group).

  • Calculation:

    
    [1]
    
    • 
      : Purity (%)[1][5][6][7]
      
    • 
      : Integral area[1][2]
      
    • 
      : Number of protons contributing to the signal
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : Molecular weight[2][8]
      
    • 
      : Mass weighed
      

Acceptance Criteria:

  • The qNMR purity value should align with the Mass Balance value (

    
    ) within ±1.0%.
    

Part 4: Impurity Profiling & Pathway Analysis[2]

Understanding the potential impurities in your reference standard is vital for troubleshooting.[2]

ImpurityPathways Main (3-Fluoropiperidin-3-yl)methanol Imp1 Des-fluoro Impurity (Piperidin-3-yl-methanol) Main->Imp1 Reductive Defluorination Imp2 Dehydro-fluorinated (Alkene byproduct) Main->Imp2 Elimination (Heat/Base) Imp3 Regio-isomer (4-Fluoro analog) Imp3->Main Synthesis Side-reaction

Figure 2: Common impurity pathways affecting reference standard integrity.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][9][10] [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Qualification of Impurities in New Drug Substances.[2][Link]

  • Holzgrabe, U., et al. (2010).[1][2] "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. [Link][1]

  • TMD Labs. "Primary vs Secondary Reference Standards in GMP Labs." [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Fluoropiperidin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.